Product packaging for Colchicine(Cat. No.:CAS No. 64-86-8)

Colchicine

Cat. No.: B1669291
CAS No.: 64-86-8
M. Wt: 399.4 g/mol
InChI Key: IAKHMKGGTNLKSZ-INIZCTEOSA-N
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Description

Colchicine is a tricyclic alkaloid naturally derived from Colchicum autumnale (autumn crocus) and is a well-established anti-mitotic agent . Its primary researched mechanism is the high-affinity binding to tubulin, which inhibits microtubule polymerization and disrupts cytoskeletal functions . This fundamental action impacts a wide range of cellular processes, making it a valuable tool for studying cell division, intracellular trafficking, and cell migration . Beyond its anti-mitotic effects, this compound is a potent modulator of the innate immune response. It has been shown to inhibit the NLRP3 inflammasome, thereby reducing the activation of interleukin-1β, a key driver of inflammation . It also attenuates neutrophil chemotaxis, adhesion, and superoxide production, providing a multifaceted anti-inflammatory profile . These properties make it an essential compound for research in inflammatory pathologies such as gouty arthritis, Familial Mediterranean Fever, and cardiovascular diseases . Recent clinical investigations have repurposed low-dose this compound, demonstrating its promise in reducing major cardiovascular events in patients with established atherosclerotic disease, highlighting its relevance in cardiovascular research . Furthermore, emerging studies explore its potential in oncology due to its anti-angiogenic and pro-apoptotic activities . Researchers can utilize this high-purity this compound to investigate these diverse molecular pathways. This product is supplied with detailed analytical documentation, including a Certificate of Analysis, to ensure batch-to-batch consistency for your experimental needs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO6 B1669291 Colchicine CAS No. 64-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
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InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1
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InChI Key

IAKHMKGGTNLKSZ-INIZCTEOSA-N
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Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
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Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
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Molecular Formula

C22H25NO6
Record name COLCHICINE
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DSSTOX Substance ID

DTXSID5024845
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Molecular Weight

399.4 g/mol
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Physical Description

Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 22 mL water, 220 mL ether, 100 mL benzene; freely sol in alcohol or chloroform; practically insoluble in petroleum ether, SOL IN METHANOL; SLIGHTLY SOL IN CARBON TETRACHLORIDE, At 25 °C, 4.5 g/100 g water
Record name COLCHICINE
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Impurities

Beta-lumicolchicine, Colchiceine, Colchicoside, N-deacetyl-N-formylcolchicine, For more Impurities (Complete) data for COLCHICINE (6 total), please visit the HSDB record page.
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Color/Form

Pale yellow scales or powder; pale yellow needles when crystallized from ethyl acetate, Yellow plates from water + 1/2 mol of water of crystallization; yellow crystals from benzene

CAS No.

64-86-8
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Record name Acetamide, N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-
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Melting Point

288 to 302 °F (EPA, 1998), 142-150 °C
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Mechanisms of Action of Colchicine: Advanced Molecular and Cellular Research

Tubulin Binding and Microtubule Dynamics Disruption Research

The most well-documented mechanism of action for colchicine is its ability to interfere with the dynamics of microtubules, which are essential components of the cytoskeleton. nih.gov Microtubules are polymers of α- and β-tubulin heterodimers and are crucial for a variety of cellular functions. nih.govfrontiersin.org

Advanced research has elucidated the precise manner in which this compound disrupts microtubule formation. This compound binds with high affinity to the β-tubulin subunit of the αβ-tubulin heterodimer, at a specific site known as the this compound-binding site. nih.govacs.org This binding event does not prevent the tubulin dimer from incorporating into a microtubule, but it induces a conformational change, resulting in a curved tubulin dimer. nih.govacs.org

The formation of the tubulin-colchicine complex is a critical step; the degree of microtubule polymerization inhibition is directly proportional to the concentration of this complex, rather than the total concentration of unliganded this compound. nih.govcdnsciencepub.com Once the tubulin-colchicine complex is formed, it can add to the growing ends of microtubules. nih.govnih.gov However, the induced curvature prevents the complex from adopting the straight conformation necessary for stable lateral contacts within the microtubule lattice. acs.org This effectively "poisons" the microtubule end, blocking further elongation and promoting depolymerization. nih.govnih.govcdnsciencepub.com

Kinetic analyses have shown that the tubulin-colchicine complex reversibly associates with microtubule ends, significantly inhibiting the elongation phase of polymerization. nih.govcdnsciencepub.com In contrast, the initiation of new microtubules is less affected, as the complex primarily competes with tubulin dimers for addition to existing polymer ends, not with the larger oligomers required for nucleation. nih.govcdnsciencepub.com

Microtubules are fundamental to a wide array of cellular activities. nih.govfrontiersin.org By disrupting their dynamic structure, this compound impacts numerous cytoskeletal functions and cellular processes. These include:

Maintenance of Cell Shape and Polarity: The microtubule network provides structural support and helps define the shape and polarity of eukaryotic cells. nih.govfrontiersin.org Its disruption leads to alterations in cell morphology.

Intracellular Transport: Microtubules serve as tracks for motor proteins that transport organelles, vesicles, and other cellular cargo. frontiersin.orgyoutube.com this compound's interference with these tracks impairs essential transport mechanisms.

Cell Migration and Motility: Cell movement is heavily dependent on the dynamic remodeling of the cytoskeleton. nih.goviiarjournals.org this compound inhibits the migration of cells like neutrophils by disrupting the microtubule rearrangements necessary for chemotaxis. youtube.comnih.gov

Signaling and Secretion: The secretion of cytokines, chemokines, and other signaling molecules is a microtubule-dependent process. nih.govyoutube.com this compound can inhibit the release of these inflammatory mediators from cells like neutrophils. nih.gov Research in human hypopharyngeal cancer cells has shown that this compound suppresses cell migration and adhesion by inhibiting the phosphorylation of key signaling molecules such as FAK, SRC, and paxillin. iiarjournals.org

This compound is a classic anti-mitotic agent, and its effect on cell division is a direct consequence of its action on microtubules. nih.govquora.com During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. researchgate.netlabmanager.com

By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. researchgate.netnih.gov Cells entering mitosis in the presence of this compound are unable to align their chromosomes properly at the metaphase plate. quora.comlabmanager.com This leads to a cell cycle arrest at the metaphase stage. nih.govnih.gov The chromosomes condense but cannot be separated during anaphase, which can result in a polyploid cell if the cell eventually re-enters interphase without dividing. quora.comresearchgate.net This metaphase-blocking effect is a hallmark of this compound's activity and has been utilized extensively in cytogenetic research to prepare cells for karyotyping. quora.comresearchgate.net Studies have shown that even a small fraction of cellular sites bound by this compound (as low as 3-5%) is sufficient to prevent the formation of a functional spindle and inhibit mitosis. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms Research

Beyond its anti-mitotic effects, this compound is a potent anti-inflammatory agent. nih.gov This activity is also linked to microtubule disruption but extends to specific inflammatory signaling pathways. nih.govfrontiersin.org

A key mechanism underlying this compound's anti-inflammatory effects is its ability to inhibit the activation of the NLRP3 inflammasome. nih.govmdpi.com The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells, such as monocytes and neutrophils, that plays a crucial role in the innate immune response. nih.govnih.gov Its activation leads to the maturation of pro-inflammatory cytokines. nih.gov

Research suggests that the assembly and activation of the NLRP3 inflammasome are dependent on the integrity of the microtubule network. mdpi.comresearchgate.net By disrupting microtubules, this compound is thought to interfere with the spatial organization and proximity of inflammasome components, such as the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and NLRP3 itself, thereby preventing the assembly of the functional complex. mdpi.comresearchgate.net This indirect inhibition of NLRP3 oligomerization is a distinct mechanism from direct NLRP3 inhibitors. mdpi.com

Interactive Data Table: Effect of this compound on Inflammatory Markers in Research Studies

Study ContextModelMarkerObservationReference
Acute Coronary SyndromeHuman PatientsIL-1βSignificant reduction in transcoronary gradient nih.gov
Acute Coronary SyndromeHuman PatientsIL-18Significant reduction in transcoronary gradient nih.gov
Chronic Coronary Artery DiseaseHuman PatientsIL-184.8% median reduction in serum expression ahajournals.org
COVID-19Human PatientsCasp1p20Lowered serum levels after 2-3 days of treatment nih.govnih.gov
COVID-19Human PatientsIL-18Lowered serum levels after 2-3 days of treatment nih.govnih.gov
COVID-19Human PatientsIL-1βNo significant difference in serum levels nih.govnih.gov
Hypoxia-induced FibroblastsIn Vitro (3T3 cells)IL-1βSignificantly inhibited expression mdpi.com

The direct consequence of inhibiting the NLRP3 inflammasome is the reduced activation of caspase-1, the enzyme responsible for cleaving pro-inflammatory cytokines into their active forms. researchgate.netnih.gov this compound's action thereby leads to a significant downregulation in the processing and release of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). mdpi.comnih.gov

These cytokines are potent mediators of inflammation. nih.gov IL-1β, for instance, can subsequently induce the production of other inflammatory molecules like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net

Several studies have demonstrated this effect. In patients with acute coronary syndromes, this compound administration significantly reduced the local cardiac production and release of both IL-1β and IL-18. nih.gov Similarly, in a post-hoc analysis of a randomized clinical trial in COVID-19 patients, this compound treatment was associated with reduced serum levels of activated caspase-1 and IL-18, confirming the inhibition of the NLRP3 inflammasome pathway. nih.govnih.gov In vitro studies using hypoxia-treated fibroblasts also showed that this compound significantly inhibits IL-1β expression. mdpi.com This targeted suppression of key pro-inflammatory cytokines is central to the therapeutic effects of this compound in various inflammatory diseases. nih.govnih.gov

Modulation of Neutrophil Function

This compound exerts a profound influence on multiple aspects of neutrophil function, primarily through its well-established ability to disrupt microtubule polymerization. This fundamental action leads to a cascade of downstream effects that collectively dampen the inflammatory response mediated by these key innate immune cells.

This compound's anti-inflammatory properties are significantly attributed to its capacity to inhibit the movement of neutrophils towards inflammatory stimuli. oup.com By binding to tubulin, the protein subunit of microtubules, this compound prevents their polymerization, a process essential for maintaining cell structure and enabling migration. patsnap.com This disruption of the microtubule network impedes the ability of neutrophils to migrate to sites of inflammation, thereby reducing their accumulation in affected tissues. patsnap.com

Research has shown that therapeutic concentrations of this compound can alter the mechanical properties of neutrophils, making them less deformable. nih.gov This decreased deformability is critical, as it impairs their ability to move through the narrow spaces of the endothelium to exit the bloodstream and enter tissues, a process known as extravasation. nih.gov The inhibition of neutrophil motility is a key factor in its effectiveness in conditions like gout, where neutrophil infiltration drives the acute inflammatory attack. patsnap.comnih.gov Furthermore, this compound has been found to inhibit the release of a crystal-derived chemotactic factor (CCF) from neutrophil lysosomes, further blunting the recruitment of additional neutrophils to the inflammatory site. nih.gov

Beyond inhibiting their movement, this compound also interferes with the initial steps of neutrophil recruitment: adhesion to the endothelial lining of blood vessels. This effect is mediated by altering the expression and distribution of adhesion molecules on the surfaces of both neutrophils and endothelial cells. oup.comnih.gov

At low, prophylactic concentrations, this compound can alter the distribution of E-selectin on the surface of endothelial cells. nih.gov This change, without necessarily reducing the total number of E-selectin molecules, is sufficient to significantly decrease the adhesion of neutrophils to endothelial cells stimulated by inflammatory signals like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov At higher, therapeutic concentrations, this compound has been shown to reduce the expression of L-selectin on the surface of neutrophils. nih.gov The combined effect on both E-selectin and L-selectin curtails the initial tethering and rolling of neutrophils along the endothelium, a prerequisite for their subsequent migration into tissues. nih.gov Studies in mouse models of atherosclerosis have confirmed that this compound treatment mitigates the recruitment of neutrophils to atherosclerotic plaques by reducing the levels of leukocyte adhesion molecules. frontiersin.org

Table 1: Effect of this compound on Neutrophil Adhesion Molecules

Adhesion Molecule Cell Type Effect of this compound Finding
E-selectin Endothelial Cells Alters surface distribution Diminishes E-selectin-mediated endothelial adhesiveness for neutrophils. nih.gov
L-selectin Neutrophils Diminishes surface expression Reduces the quantitative expression of L-selectin on neutrophils. nih.gov
CD11b/CD18 (β2-integrin) Neutrophils No significant effect on expression This compound's primary effect is on selectins rather than integrins in this context. nih.gov

This compound has demonstrated a significant ability to suppress the production of superoxide (B77818) anions by neutrophils, a key component of the oxidative burst that contributes to tissue damage during inflammation. nih.govnih.govnih.gov This inhibitory effect is particularly relevant in the context of gout, where monosodium urate (MSU) crystals trigger neutrophils to release large amounts of superoxide. nih.govnih.gov

In vitro studies have shown that this compound dose-dependently inhibits MSU-induced superoxide production by both human and murine neutrophils. nih.gov This effect is mediated by the inhibition of microtubules, as it can be blocked by microtubule-stabilizing agents. nih.gov Notably, this compound inhibits superoxide production at concentrations that are 10- to 100-fold lower than those required to inhibit neutrophil migration, suggesting that superoxide production is more sensitive to this compound's effects. nih.govnih.gov This allows for the use of low doses to specifically target the damaging effects of superoxide without completely compromising other neutrophil functions. nih.gov this compound has also been shown to reduce oxidative stress by decreasing the influx of calcium (Ca2+) into neutrophils. nih.gov

Recent research has highlighted this compound's ability to inhibit the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to thrombosis and inflammation in various diseases. nih.govahajournals.org

In patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI), this compound treatment has been shown to significantly reduce the release of NETs. nih.govmedrxiv.org The mechanism appears to involve the stabilization of the neutrophil cytoskeleton. ahajournals.orgmedrxiv.org In neutrophils from ACS patients, which are primed for NETosis, this compound restores impaired tubulin organization, thereby attenuating chromatin swelling and the subsequent release of NETs. nih.govahajournals.org This inhibitory effect on NETosis has been observed both in unstimulated and stimulated neutrophils from patients with ACS. nih.govahajournals.org By limiting this process, this compound may reduce NET-associated complications. ahajournals.org Animal studies have also found that this compound alleviates inflammation and cardiac remodeling after a heart attack by inhibiting NET formation. researchgate.net

Effects on Macrophage Activity and Secretion

This compound also modulates the function of macrophages, another critical cell type in the innate immune system. Its effects on macrophages are complex and can be context-dependent. This compound has been shown to inhibit the activation of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome in macrophages. nih.gov The NALP3 inflammasome is a multiprotein complex that, when activated by stimuli like MSU crystals, triggers the processing and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov By suppressing NALP3 inflammasome activation, this compound effectively reduces the secretion of IL-1β. patsnap.comnih.gov

Furthermore, in a mouse brain macrophage cell line, this compound was found to inhibit the ATP-induced release of IL-1β by preventing microtubule reorganization and inhibiting the activation of the RhoA/ROCK signaling pathway. nih.gov However, the effects on secretion are not universally inhibitory. In cultured mouse peritoneal macrophages, this compound was observed to stimulate the secretion of inducible neutral proteinases like elastase and collagenase, while simultaneously inhibiting the release of the non-inducible enzyme lysozyme (B549824). nih.gov This suggests that this compound can have differential effects on the discharge of various macrophage secretory products. nih.gov In the context of atherosclerosis, this compound treatment in mice reduced the number of macrophages within atherosclerotic plaques, primarily by mitigating the recruitment of their precursor cells, inflammatory monocytes. frontiersin.org However, in vitro experiments have shown that this compound does not appear to influence the differentiation of monocytes into macrophages or the proliferation of macrophages themselves. frontiersin.org

Table 2: Summary of this compound's Effects on Macrophage Function

Macrophage Process Effect of this compound Key Research Finding
NALP3 Inflammasome Activation Inhibition Suppresses MSU-induced activation and subsequent IL-1β release. nih.gov
Cytokine Secretion Inhibition of IL-1β Prevents microtubule reorganization required for IL-1β release. nih.gov
Enzyme Secretion Stimulatory & Inhibitory Enhances secretion of elastase and collagenase but inhibits lysozyme release. nih.gov
Recruitment Reduction in Plaques Mitigates recruitment of inflammatory monocytes to atherosclerotic plaques. frontiersin.org
Differentiation & Proliferation No significant effect Does not influence monocyte-to-macrophage differentiation or macrophage proliferation in vitro. frontiersin.org

Influence on Dendritic Cell Maturation and Antigen Presentation

The influence of this compound extends to dendritic cells (DCs), the most potent antigen-presenting cells (APCs) of the immune system. The process of DC maturation is crucial for initiating adaptive immune responses, involving changes in morphology, surface molecule expression, and antigen presentation capacity. rndsystems.com

Research in murine models has shown that this compound can promote the cross-presentation of antigens by dendritic cells. nih.gov Antigen cross-presentation is a process where exogenous antigens, which are normally presented on MHC class II molecules to helper T cells, are instead presented on MHC class I molecules to cytotoxic T cells. This is a critical step in generating cytotoxic T lymphocyte (CTL) responses against tumors and virally infected cells. By acting as a tubulin modulator, this compound appears to enhance this specific pathway of antigen presentation in DCs. nih.gov This suggests that beyond its well-documented anti-inflammatory effects on innate immune cells, this compound may also play a role in modulating the adaptive immune response by influencing how dendritic cells process and present antigens to T cells. nih.govnih.gov

Impact on Cytokine and Chemokine Secretion and Pathways

This compound exerts a significant influence on inflammatory pathways by modulating the secretion and function of various cytokines and chemokines. A primary mechanism is its interference with the NLRP3 inflammasome, a multiprotein complex crucial for the activation of inflammatory responses. nih.govnih.gov By disrupting microtubule function, this compound prevents the assembly and activation of the NLRP3 inflammasome. nih.govnih.gov This inhibitory action curtails the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govnih.govnih.gov The suppression of IL-1β is a key aspect of this compound's anti-inflammatory effects, as IL-1β is a potent mediator of inflammation. nih.govnih.gov Consequently, downstream signaling pathways are also affected, leading to a reduction in the release of other cytokines like interleukin-6 (IL-6). nih.govmdpi.com

In a post-hoc analysis of a randomized controlled trial involving patients with COVID-19, this compound treatment was associated with lower serum levels of active caspase-1 (Casp1p20) and IL-18, further supporting its role in inhibiting NLRP3 inflammasome activation. nih.govnih.gov Interestingly, in this study, serum IL-1β levels were not significantly different between the this compound and placebo groups. nih.govnih.gov

The effect of this compound on cytokine production can be complex and context-dependent. For instance, in studies involving lipopolysaccharide (LPS)-stimulated human monocytes, this compound was found to increase the release of IL-1β by approximately 50%, while concurrently decreasing the release of tumor necrosis factor-alpha (TNF-α) by about 50%. nih.gov This differential regulation was suggested to occur at the pre-translational level, with this compound increasing IL-1β mRNA levels and decreasing TNF-α mRNA levels. nih.gov

Furthermore, in models of pulmonary fibrosis, this compound has been shown to significantly suppress the release of IL-6 and IL-8 from alveolar macrophages. nih.gov This reduction in pro-inflammatory and chemotactic cytokines likely contributes to its therapeutic effects in such conditions.

Table 1: Impact of this compound on Key Cytokines and Chemokines

Cytokine/ChemokineEffect of this compoundKey Pathway(s) InvolvedReferences
Interleukin-1β (IL-1β) Primarily inhibition of maturation and release; can increase release in some contexts.Inhibition of NLRP3 inflammasome assembly and activation. nih.govnih.govnih.govnih.gov
Interleukin-18 (IL-18) Inhibition of release.Inhibition of NLRP3 inflammasome activation. nih.govnih.gov
Interleukin-6 (IL-6) Inhibition of release (downstream of IL-1β).Reduced IL-1β signaling. nih.govmdpi.com
Tumor Necrosis Factor-α (TNF-α) Decreased release in LPS-stimulated monocytes.Pre-translational downregulation of TNF-α mRNA. nih.gov
Interleukin-8 (IL-8) Decreased release from alveolar macrophages.Not fully elucidated. nih.gov

Modulation of Endothelial Cell Function and Adhesion Molecules

This compound modulates endothelial cell function, a critical aspect of its anti-inflammatory properties, primarily by altering the expression and function of adhesion molecules that govern leukocyte-endothelial interactions. By interfering with microtubule-dependent processes, this compound can downregulate the surface expression of key adhesion molecules on both endothelial cells and leukocytes. nih.govekb.eg

Research has demonstrated that this compound can inhibit the expression of E-selectin on endothelial cells. nih.govekb.eg This effect is significant as E-selectin plays a crucial role in the initial tethering and rolling of leukocytes along the endothelial surface during an inflammatory response. By diminishing the qualitative expression of E-selectin, this compound reduces the adhesiveness of the endothelium for neutrophils. nih.gov

In addition to its effects on endothelial cells, this compound also impacts leukocytes directly. It has been shown to diminish the quantitative expression of L-selectin on the surface of neutrophils. nih.govekb.eg The downregulation of L-selectin further impairs the ability of neutrophils to adhere to the endothelium and migrate into tissues. Furthermore, this compound has been found to downregulate the expression of leukocyte function-associated antigen-1 (LFA-1) on human T lymphocytes. ekb.eg

Studies have also indicated that this compound can reduce the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). spandidos-publications.com In the context of ethanol-induced endothelial cell senescence, this compound was found to reduce the relative mRNA expression of ICAM-1 and E-selectin. spandidos-publications.com However, it is important to note that some studies in specific contexts, such as in endothelial cells from atherosclerotic aortas, have not observed changes in the protein levels of ICAM-1, ICAM-2, VCAM-1, E-selectin, and P-selectin, suggesting that this compound's effects may be more pronounced on circulating leukocytes in such conditions. nih.gov

Table 2: Modulation of Adhesion Molecules by this compound

Adhesion MoleculeEffect of this compoundCell Type(s) AffectedReferences
E-Selectin Diminished qualitative expression/downregulation.Endothelial Cells nih.govekb.egspandidos-publications.com
L-Selectin Diminished quantitative expression/downregulation.Neutrophils, T Lymphocytes nih.govekb.egekb.eg
ICAM-1 Downregulation of surface expression/mRNA.Endothelial Cells, T Lymphocytes ekb.egspandidos-publications.com
VCAM-1 Reduced mRNA expression in some models.Endothelial Cells spandidos-publications.com
LFA-1 Downregulation.T Lymphocytes ekb.eg

Anti-fibrotic Mechanisms Research

This compound has demonstrated anti-fibrotic properties in various experimental models, suggesting its potential to counteract the pathological deposition of extracellular matrix that characterizes fibrotic diseases.

Inhibition of Hepatic Stellate Cell Activation and Apoptosis Induction

In the liver, the activation of hepatic stellate cells (HSCs) is a pivotal event in the development of fibrosis. This compound has been shown to exert beneficial effects by targeting these cells. Research in rat models of liver cirrhosis has demonstrated that this compound can lead to the inactivation of HSCs. nih.gov This is evidenced by the elimination of alpha-smooth muscle actin (α-SMA)-positive cells, a marker of activated HSCs. nih.gov

Furthermore, this compound has been found to inhibit the expression of transforming growth factor-beta1 (TGF-β1) in activated stellate cells. nih.gov TGF-β1 is a potent pro-fibrotic cytokine that drives the synthesis of extracellular matrix proteins. By inhibiting TGF-β1 expression, this compound helps to resolve cirrhotic nodules and accumulated fibers in the liver. nih.gov While the direct induction of apoptosis in HSCs by this compound is an area of ongoing investigation, the inactivation of these cells is a key component of its anti-fibrotic action in the liver.

Regulation of Renal Fibrosis Pathways

In the context of kidney disease, this compound has shown promise in ameliorating renal fibrosis. Studies using a murine model of unilateral ureteral obstruction (UUO) have demonstrated that this compound treatment can attenuate renal fibrosis. nih.govspandidos-publications.com A key mechanism underlying this effect is the downregulation of TGF-β expression. nih.gov TGF-β is a critical promoter of renal fibrosis, and its suppression by this compound contributes to the reduction of fibrotic changes. nih.gov

This compound's impact on renal fibrosis is also linked to its effects on microtubules and cellular apoptosis. In obstructed kidneys, this compound treatment has been associated with a reduction in acetylated α-tubulin and caspase-3 expression, which may be related to its anti-apoptotic effects. nih.gov Additionally, this compound has been shown to inhibit the migration of renal fibroblasts, a process that is crucial for the progression of fibrosis. spandidos-publications.com This inhibition of fibroblast migration is, at least in part, mediated by the suppression of angiotensin II-induced activation of the Ras homolog gene family member A (RhoA). spandidos-publications.com In human renal fibroblasts, this compound has been observed to significantly suppress the expression and excretion of TGF-β1, while also downregulating the excretion of collagen III and collagen IV in a dose-dependent manner. nih.gov

Effects on Pulmonary Fibrosis Models

In experimental models of pulmonary fibrosis, particularly those induced by the chemotherapeutic agent bleomycin, this compound has demonstrated significant anti-fibrotic effects. nih.govekb.egekb.eg In rat models, treatment with this compound has been shown to lessen collagen deposition in the lungs. nih.govnih.gov This is supported by significantly lower collagen fiber deposition scores and reduced total lung hydroxyproline (B1673980) content in this compound-treated animals compared to untreated controls. nih.govnih.gov

The anti-fibrotic action of this compound in the lungs is also attributed to its anti-inflammatory properties. It has been shown to decrease the exudation of inflammatory cells in the early stages of bleomycin-induced lung injury and reduce the degree of fibrosis in the later stages. nih.govekb.eg this compound can also suppress the release of pro-inflammatory cytokines such as IL-6 and IL-8 from alveolar macrophages and decrease the levels of extracellular matrix proteins like fibronectin and laminin. nih.gov Histopathological and ultrastructural analysis has confirmed that this compound can markedly reduce the severity of lung damage, including the destruction of pulmonary parenchyma, thickening of interstitial septa, and inflammatory cellular infiltration. ekb.egekb.eg

Other Investigational Molecular Targets and Pathways

Beyond its well-established effects on tubulin polymerization and inflammation, ongoing research has identified several other molecular targets and pathways through which this compound may exert its therapeutic effects.

One such pathway involves the RhoA/Rho-kinase (ROCK) signaling cascade . The ROCK pathway is a key regulator of the cytoskeleton, and its activation is involved in processes such as cell contraction, motility, and fibrosis. nih.govmdpi.com this compound has been shown to inhibit the RhoA/ROCK pathway, which contributes to the activation of caspase-1 and the subsequent maturation and release of IL-1β. nih.gov By inhibiting this pathway, this compound can suppress both inflammatory and fibrotic processes. For example, the inhibition of angiotensin II-induced RhoA activation in renal fibroblasts is a mechanism by which this compound attenuates renal fibrosis. spandidos-publications.com

Another emerging area of investigation is the interaction of this compound with the Sirtuin 1 (SIRT1) pathway . SIRT1 is a NAD+-dependent deacetylase that plays a role in modulating inflammation and cellular stress responses. nih.gov While direct modulation of SIRT1 by this compound is still under investigation, pathways influenced by this compound, such as the inhibition of inflammatory responses, are also regulated by SIRT1. nih.gov

Recent studies have also uncovered an indirect mechanism of action for this compound involving the liver. It has been shown that a safe dose of this compound can selectively depolymerize microtubules in hepatocytes, leading to the activation of the transcription factor Nrf2. nih.gov This, in turn, triggers the secretion of anti-inflammatory hepatokines, including Growth Differentiation Factor 15 (GDF15) . nih.gov The released GDF15 then acts on circulating myeloid cells to inhibit inflammatory signaling, in part through the positive regulation of the SHP-1 (PTPN6) phosphatase . nih.gov This novel liver-myeloid cell communication axis highlights a systemic anti-inflammatory effect of this compound originating from its action on hepatocytes.

Table 3: Investigational Molecular Targets and Pathways of this compound

Target/PathwayDescription of this compound's EffectPotential Therapeutic ImplicationReferences
RhoA/Rho-kinase (ROCK) Inhibition of the pathway, leading to reduced caspase-1 activation and IL-1β release.Anti-inflammatory, Anti-fibrotic nih.govspandidos-publications.com
Sirtuin 1 (SIRT1) Indirect interactions through modulation of inflammatory pathways.Anti-inflammatory nih.govnih.gov
GDF15/SHP-1 Induces GDF15 secretion from hepatocytes, which in turn activates SHP-1 in myeloid cells.Systemic anti-inflammatory effects nih.gov

Pharmacological Research and Investigations

Absorption and Distribution Studies

Research indicates that colchicine is readily absorbed from the gastrointestinal tract following oral administration, although the rate and extent of absorption can exhibit considerable variability among individuals. Studies have shown oral bioavailability ranging from approximately 24% to 88% of the administered dose. researchgate.netoup.comnih.govmedsafe.govt.nzdrugbank.com Peak plasma concentrations are typically achieved within 0.5 to 3 hours after a single oral dose under fasting conditions. oup.comdrugbank.com The co-administration of this compound with food has been observed to decrease the extent of absorption by approximately 15%, though this reduction may not always result in clinically significant differences. medsafe.govt.nzdrugbank.comnih.gov

Following absorption, this compound is rapidly distributed from the plasma into various tissues. medsafe.govt.nzfda.gov It exhibits a large apparent volume of distribution, reported to be around 5 to 8 L/kg in young, healthy adults, or approximately 700 to 1300 L. researchgate.netoup.comnih.govdrugbank.comnih.govnih.gov Plasma protein binding of this compound is considered low to moderate, typically ranging from 30% to 50%, with binding primarily occurring to albumin regardless of concentration. researchgate.netmedsafe.govt.nzdrugbank.comfda.gov High concentrations of this compound have been detected in specific tissues, including leukocytes, kidneys, liver, and spleen. drugbank.comfda.gov Smaller amounts have been found in the heart, lungs, intestinal tissue, and stomach. drugbank.com this compound is also known to cross the placenta and distribute into breast milk. researchgate.netdrugbank.comnih.govfda.gov

Metabolism Research

This compound undergoes metabolic transformation primarily in the liver. medsafe.govt.nzdrugbank.comnih.gov

Cytochrome P450 (CYP3A4) and P-glycoprotein (P-gp) Interactions

A key metabolic pathway involves demethylation mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. medsafe.govt.nzdrugbank.comnih.govfda.govnih.govhres.ca Research has identified CYP3A4 as a major enzyme responsible for this compound demethylation. drugbank.com

In addition to enzymatic metabolism, the transport protein P-glycoprotein (P-gp), also known as ABCB1, plays a significant role in this compound's disposition. researchgate.netnih.govmedsafe.govt.nzdrugbank.comnih.govreumatologiaclinica.orgrxlist.comresearchgate.netfda.gov this compound is a substrate for P-gp, which acts as an efflux pump regulating its tissue distribution and excretion. researchgate.netnih.govmedsafe.govt.nzdrugbank.comreumatologiaclinica.orgrxlist.comfda.gov

Investigations have shown that inhibition of either CYP3A4 or P-gp can lead to increased systemic exposure to this compound, elevating the risk of toxicity. researchgate.netoup.comnih.govdrugbank.comnih.govrxlist.comresearchgate.netfda.govczeek.compharmacytimes.com Many drugs that inhibit CYP3A4 also inhibit P-gp, and co-administration with dual inhibitors, such as clarithromycin (B1669154) or ritonavir, has been reported to cause substantial increases in this compound plasma concentrations, potentially leading to severe or fatal outcomes. rxlist.comresearchgate.netfda.govczeek.compsu.edu

Metabolite Identification and Characterization (e.g., 10-O-demethylthis compound)

Metabolism of this compound results in the formation of several metabolites. The primary metabolites identified are 2-O-demethylthis compound and 3-O-demethylthis compound. medsafe.govt.nzdrugbank.comnih.govfda.govhres.ca A minor metabolite, 10-O-demethylthis compound, also known as colchiceine, has also been characterized. medsafe.govt.nzdrugbank.comfda.govnih.govhres.camedchemexpress.com Research indicates that the plasma levels of these metabolites are generally low, typically less than 5% of the concentration of the parent drug. medsafe.govt.nzdrugbank.comfda.govnih.govhres.ca

Elimination and Excretion Pathways

This compound is eliminated from the body through multiple pathways, including hepatic metabolism, biliary excretion, and renal excretion. researchgate.netnih.govmedsafe.govt.nzdrugbank.comdrugbank.comnih.govfda.govreumatologiaclinica.orgrxlist.com Enterohepatic recirculation, where the drug is secreted into the bile and then reabsorbed from the intestine, is also believed to contribute to its elimination profile. researchgate.netmedsafe.govt.nzdrugbank.comfda.govrxlist.com

In studies involving healthy volunteers, a significant portion of an oral dose, ranging from 40% to 65%, has been recovered unchanged in the urine. drugbank.comfda.govrxlist.com However, other research suggests lower percentages for renal elimination, with the majority of the drug and its metabolites being excreted primarily in the feces via biliary pathways. researchgate.netoup.commedsafe.govt.nz P-gp efflux is considered to play an important role in this compound disposition and elimination. reumatologiaclinica.orgrxlist.com

The elimination half-life of this compound is relatively long, varying between approximately 20 to 40 hours. researchgate.netnih.govdrugbank.comdrugbank.comnih.gov Following multiple oral doses (e.g., 0.6 mg twice daily), the average elimination half-life in young, healthy volunteers has been reported to range from 26.6 to 31.2 hours. medsafe.govt.nzdrugbank.comnih.gov Impairment of renal or hepatic function can decrease the clearance of this compound and significantly prolong its half-life. nih.govrxlist.com

Pharmacokinetic-Pharmacodynamic Correlations in Research Settings

Research into the relationship between this compound pharmacokinetics and pharmacodynamics suggests that the biological effects of the drug may correlate more closely with intracellular concentrations, particularly in leukocytes, than with plasma levels. researchgate.netnih.govdrugbank.com This is consistent with this compound's mechanism of action involving binding to tubulin within cells. oup.comguidetopharmacology.orgfishersci.nothegoodscentscompany.com

Studies investigating multiple dosing regimens have shown that steady-state plasma concentrations are typically achieved within approximately 8 days of administration with daily dosing (e.g., 1 mg/day). researchgate.netnih.govdrugbank.comdrugbank.com Reported steady-state concentrations in research settings have ranged from 0.3 to 2.5 ng/ml. researchgate.netnih.govdrugbank.com

Drug-Drug Interactions Research

Extensive research has focused on drug-drug interactions involving this compound, particularly those mediated by its status as a substrate for CYP3A4 and P-gp. Concomitant administration of this compound with inhibitors of these pathways can significantly increase this compound systemic exposure, raising the risk of toxicity. researchgate.netoup.comnih.govdrugbank.comnih.govrxlist.comresearchgate.netfda.govczeek.compharmacytimes.com

Studies have identified numerous drugs that can interact with this compound through these mechanisms. These include, but are not limited to, certain antibiotics (e.g., clarithromycin, erythromycin), antifungals (e.g., ketoconazole), antiviral protease inhibitors (e.g., ritonavir, atazanavir), calcium channel blockers (e.g., verapamil, diltiazem), cyclosporine, and certain cardiovascular medications such as amiodarone, dronedarone, digoxin, ranolazine, statins (e.g., atorvastatin (B1662188), rosuvastatin), and fibrates. oup.comnih.govrxlist.comresearchgate.netfda.govczeek.compharmacytimes.compsu.eduresearchgate.netacc.orgfrontiersin.org

Research using databases of spontaneously reported adverse events, such as the FDA Adverse Event Reporting System (FAERS), has identified significant safety signals for the co-administration of this compound with CYP3A4 and P-gp inhibitors. researchgate.netczeek.com For instance, a disproportionality analysis found a strong signal for rhabdomyolysis/myopathy and agranulocytosis when this compound was combined with atazanavir, a dual inhibitor. researchgate.netczeek.com Studies have also suggested a potential increased risk of rhabdomyolysis when this compound is used concurrently with statins, particularly atorvastatin and rosuvastatin. researchgate.netacc.orgfrontiersin.org These findings underscore the importance of considering potential drug interactions in research settings and clinical practice.

Table: Pharmacokinetic Parameters of this compound (Selected Findings)

ParameterValue (Healthy Adults)Source(s)
Oral Bioavailability24% - 88% researchgate.netoup.comnih.govmedsafe.govt.nzdrugbank.com
Time to Peak Plasma Conc.0.5 - 3 hours oup.comdrugbank.com
Volume of Distribution5 - 8 L/kg or 700-1300 L researchgate.netoup.comnih.govdrugbank.comnih.govfda.govnih.gov
Plasma Protein Binding30% - 50% researchgate.netmedsafe.govt.nzdrugbank.comfda.gov
Elimination Half-life20 - 40 hours researchgate.netnih.govdrugbank.comdrugbank.comnih.gov
Elimination Half-life (Multiple Doses)26.6 - 31.2 hours medsafe.govt.nzdrugbank.comnih.gov

Table: this compound Metabolites

MetaboliteCharacterizationPlasma Levels (vs. Parent Drug)Source(s)PubChem CID
2-O-demethylthis compoundPrimary metabolite< 5% medsafe.govt.nzdrugbank.comfda.govnih.govhres.ca23757
3-O-demethylthis compoundPrimary metabolite< 5% medsafe.govt.nzdrugbank.comfda.govnih.govhres.ca23758
10-O-demethylthis compound (Colchiceine)Minor metabolite< 5% medsafe.govt.nzdrugbank.comfda.govnih.govhres.camedchemexpress.com45038708

Advanced Therapeutic Applications and Clinical Research Methodologies

Cardiovascular Disease Research

Colchicine's anti-inflammatory properties have led to extensive investigation into its potential applications in cardiovascular diseases. Research has focused on its role in mitigating the inflammatory processes that are fundamental to the development and progression of various cardiac conditions.

The inflammatory hypothesis of atherosclerosis has provided a strong rationale for investigating this compound as a therapeutic agent to prevent and manage atherosclerotic cardiovascular disease. By targeting inflammation, this compound may help to stabilize plaques, reduce their growth, and ultimately lower the risk of cardiovascular events.

Two landmark clinical trials, COLCOT (this compound Cardiovascular Outcomes Trial) and LoDoCo2 (Low-Dose this compound 2), have provided significant evidence supporting the use of this compound in reducing Major Adverse Cardiovascular Events (MACEs).

The COLCOT trial investigated the effects of this compound in patients who had recently experienced a myocardial infarction. The results demonstrated that this compound, when added to standard therapy, led to a 23% reduction in the risk of a composite of cardiovascular death, resuscitated cardiac arrest, myocardial infarction, stroke, or urgent hospitalization for angina requiring revascularization compared to placebo.

The LoDoCo2 trial focused on patients with chronic coronary disease. This study showed that low-dose this compound resulted in a 31% lower risk of the primary composite endpoint, which included cardiovascular death, spontaneous myocardial infarction, ischemic stroke, or ischemia-driven coronary revascularization, compared with placebo. nih.govoup.comoup.com The benefit of this compound appeared early in the trial and continued to accrue over time. oup.com

Table 1: Key Findings from Major Clinical Trials on this compound for MACE Reduction

Trial Patient Population Primary Endpoint Relative Risk Reduction
COLCOT Recent Myocardial Infarction Composite of CV death, cardiac arrest, MI, stroke, or urgent hospitalization for angina 23%
LoDoCo2 Chronic Coronary Disease Composite of CV death, spontaneous MI, ischemic stroke, or ischemia-driven revascularization 31% nih.govoup.com

This compound's mechanism of action in cardiovascular disease is believed to be closely linked to its ability to modulate inflammation. Clinical studies have consistently shown that this compound can significantly reduce the levels of key inflammatory markers, such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6), which are known to be involved in the atherosclerotic process.

A meta-analysis of clinical trials concluded that this compound treatment was significantly associated with decreased hs-CRP levels in patients with coronary artery disease. nih.gov The analysis also found that the levels of IL-6 were significantly reduced in patients receiving this compound compared to placebo. nih.gov In one study of patients with chronic coronary artery disease and elevated hs-CRP, a 30-day course of this compound resulted in a median 40% reduction in hs-CRP and a 16% reduction in IL-6. snmjournals.org

Table 2: Effect of this compound on Inflammatory Markers in Coronary Artery Disease

Inflammatory Marker Outcome
hs-CRP Significant reduction observed in multiple studies. nih.govsnmjournals.org
IL-6 Significant reduction observed in meta-analyses and clinical studies. nih.govsnmjournals.org

The EKSTROM trial was a randomized, placebo-controlled study that investigated the effect of this compound on the progression of coronary atherosclerosis in patients with stable coronary artery disease using serial CT angiography. The trial demonstrated that low-dose this compound significantly reduced the progression of total plaque volume compared to placebo over a 12-month period. ahajournals.orgnih.govjwatch.org Specifically, the change in percent atheroma volume (PAV) was -1.1% between the treatment groups. ahajournals.orgjwatch.org

Furthermore, the EKSTROM trial showed that this compound treatment led to a significant reduction in dense calcified plaque volume. ahajournals.orgjwatch.orgnih.gov While the trial did not meet its primary endpoint of significantly reducing low-attenuation plaque volume, it did show trends toward the regression of non-calcified, fibrous, and fibro-fatty plaque. ahajournals.orgnih.gov These findings suggest that this compound may have a direct impact on the structure of atherosclerotic plaques, potentially contributing to their stabilization. bmj.com

This compound has been extensively studied for the treatment and prevention of pericarditis and post-pericardiotomy syndrome (PPS), an inflammatory condition that can occur after cardiac surgery.

In a meta-analysis of randomized clinical trials, this compound was found to be superior to standard therapy in preventing recurrent pericarditis. snmjournals.orgahajournals.org The incidence of recurrent pericarditis was 16.7% in the this compound group compared to 36.8% in the placebo group. ahajournals.org For patients with recurrent pericarditis, this compound also decreased the duration of symptoms. ahajournals.org

The COPPS (this compound for the Prevention of the Post-pericardiotomy Syndrome) trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound for the primary prevention of PPS. The trial found that this compound significantly reduced the incidence of PPS at 12 months (8.9% in the this compound group vs. 21.1% in the placebo group). nih.govnih.govjwatch.org this compound also reduced the combined rate of disease-related hospitalization, cardiac tamponade, constrictive pericarditis, and relapses. nih.gov

Table 3: Efficacy of this compound in Pericarditis and Post-Pericardiotomy Syndrome

Condition Key Finding
Recurrent Pericarditis Reduced incidence of recurrence (16.7% vs. 36.8% with placebo). ahajournals.org
Post-Pericardiotomy Syndrome (COPPS Trial) Reduced incidence at 12 months (8.9% vs. 21.1% with placebo). nih.govnih.govjwatch.org

Myocardial ischemia-reperfusion injury is a complex phenomenon involving an intense inflammatory response that can paradoxically cause further damage to the heart muscle after blood flow is restored. Given its anti-inflammatory properties, this compound has been investigated as a potential therapy to mitigate this injury.

Research in animal models has shown that this compound administration after severe ischemia and reperfusion can attenuate the myocardial inflammatory response and subsequent adverse ventricular remodeling. nih.gov One study found that this compound attenuated microvascular obstruction after myocardial ischemia-reperfusion injury by inhibiting the proliferation of neutrophils in the bone marrow.

However, clinical trials in humans have yielded mixed results. One double-blind, randomized, controlled trial found that high-dose oral this compound given at the time of reperfusion in patients with acute ST-segment elevation myocardial infarction (STEMI) did not reduce infarct size or improve left ventricular remodeling compared to placebo. nih.gov Another study, the CLEAR trial, also showed no significant benefit of this compound in reducing a combined outcome of cardiovascular events after myocardial infarction. bmj.com Conversely, the LoDoCo-MI pilot study suggested that while not statistically significant, inflammatory markers were lower in the this compound arm post-myocardial infarction, supporting the need for larger trials. Further research is needed to clarify the potential role of this compound, including the optimal timing and dosing, in the context of myocardial ischemia-reperfusion injury.

Post-operative Atrial Fibrillation Research

This compound's anti-inflammatory properties have led to investigations into its potential to prevent post-operative atrial fibrillation (POAF), a common complication following cardiac surgery. Pro-inflammatory processes initiated during surgery are thought to contribute to the development of POAF. researchgate.net

A meta-analysis of three randomized controlled trials (RCTs) involving 912 patients (457 receiving this compound and 455 receiving a placebo) demonstrated that perioperative this compound therapy was associated with a reduced incidence of post-operative AF (Risk Ratio [RR]: 0.65). researchgate.netjacc.org Another more recent meta-analysis encompassing eight RCTs with a total of 1885 patients found a statistically significant lower risk of developing POAF with this compound compared to placebo (RR: 0.70). nih.gov A larger meta-analysis of 12 RCTs with 2274 patients also concluded that perioperative this compound treatment is associated with a decreased incidence of post-operative AF (RR: 0.65). nih.gov

The this compound for the Prevention of the Post-Pericardiotomy Syndrome (COPPS) POAF substudy, a multicenter, double-blind, randomized trial, included 336 patients in sinus rhythm before the intervention. ahajournals.org This substudy found that patients receiving this compound had a reduced incidence of POAF at 1 month compared to the placebo group (12.0% vs 22.0%). ahajournals.org This represented a relative risk reduction of 45%. ahajournals.org The duration of POAF was also shorter in the this compound group. ahajournals.org

While effective, these meta-analyses also noted an increased incidence of gastrointestinal side effects with this compound therapy. researchgate.netjacc.orgnih.gov However, this did not lead to a significant difference in the rate of early treatment discontinuation. researchgate.netjacc.orgnih.gov

Table 1: Summary of Meta-Analyses on this compound for Post-operative Atrial Fibrillation Prevention

Meta-Analysis (Year) Number of Studies Total Patients Key Finding (Risk Ratio)
Lee et al. 3 912 0.65 researchgate.netjacc.org
Unspecified (2023) 8 1885 0.70 nih.gov
Unspecified (2022) 12 2274 0.65 nih.gov

Inflammatory and Fibrotic Conditions Beyond Gout and FMF

Behçet's disease is a systemic vasculitis of unknown origin, and this compound has been widely used in its management. praxis-schuster.ch Research has focused on its efficacy in treating the various manifestations of the disease, particularly the mucocutaneous and joint symptoms. nih.gov

A two-year, double-blind, placebo-controlled trial involving 116 patients with active mucocutaneous disease without major organ involvement found that this compound may be beneficial for some manifestations, especially in women. nih.gov In this study, Kaplan-Meier analyses showed significantly more complete responses in the this compound group for genital ulcers, erythema nodosum, and arthritis among women, and for arthritis among men. nih.gov The mean numbers of genital ulcers, erythema nodosum lesions, and arthritic joints were also lower in women receiving this compound. nih.gov

A 2024 withdrawal study provided further evidence for this compound's efficacy. acrabstracts.org In this single-center, randomized, controlled, single-blind trial, 141 patients were randomized to either continue or withdraw from this compound treatment for 12 weeks. acrabstracts.org The group that withdrew from this compound had a significantly higher mean number of oral ulcers at week 12. acrabstracts.org This study also observed a higher number of other mucocutaneous lesions and arthritis in the withdrawal group, supporting this compound's role in managing these aspects of Behçet's disease. acrabstracts.org

Table 2: Efficacy of this compound in Behcet's Disease Manifestations (2-year RCT)

Manifestation Efficacy in Women Efficacy in Men
Genital Ulcers Significant Reduction nih.gov Not Specified
Erythema Nodosum Significant Reduction nih.gov Not Specified
Arthritis Significant Reduction nih.gov Significant Reduction nih.gov

The potential for this compound to treat osteoarthritis (OA) stems from the understanding that OA has an inflammatory component, with interleukin-1β (IL-1β) playing a role. oarsijournal.com this compound is known to inhibit the NLRP3 inflammasome, which is involved in the production of IL-1β. oarsijournal.comoarsijournal.com However, clinical research into its effectiveness for OA has yielded mixed results.

A systematic review and meta-analysis of six trials with a total of 415 participants found moderate-quality evidence that this compound did not provide a clinically important reduction in pain compared to control groups in patients with knee or hand OA. nih.gov Similarly, there was no significant improvement in physical function. nih.gov

One of the trials included in this meta-analysis, the COLAH (this compound for Hand Osteoarthritis) trial, was a randomized, placebo-controlled study with 64 adults. oarsijournal.com The results of this trial were discouraging, showing that this compound was not effective in reducing osteoarthritic hand pain compared to placebo. oarsijournal.com However, it was noted that the trial may have been underpowered. oarsijournal.com

The CLOAK (this compound for treatment of OsteoArthritis of the Knee) study, a randomized, double-blind, placebo-controlled trial, is investigating the effect of this compound on pain and inflammation in patients with moderate radiographic knee OA. oarsijournal.comnyu.edu Preliminary findings from a 90-day study presented at ACR Convergence 2024, involving 120 participants, showed no significant improvement in pain or function with this compound compared to placebo. emjreviews.com The mean reduction in pain on a visual analog scale (VAS) was -1.1 for the this compound group versus -1.5 for the placebo group. emjreviews.com

Despite these findings, some researchers remain hopeful that this compound may have utility in treating specific subgroups of OA patients, such as those with local or systemic inflammation. oarsijournal.comnih.gov

Table 3: Key Clinical Trials of this compound in Osteoarthritis

Trial Name/Study Type Joint(s) Studied Number of Participants Primary Outcome Result
COLAH Hand 64 Pain Reduction No significant difference from placebo oarsijournal.com
CLOAK (90-day results) Knee 120 Pain and Function Improvement No significant difference from placebo emjreviews.com
Meta-analysis (2022) Knee and Hand 415 Pain Reduction and Function Improvement No clinically important benefit nih.gov

The anti-fibrotic properties of this compound have prompted research into its potential use in treating chronic liver diseases, particularly alcoholic cirrhosis. nih.govresearchgate.net However, the results of clinical trials have been largely disappointing.

A double-blind, randomized, controlled trial with 43 cirrhotic patients also evaluated this compound. nih.gov Although the probability of survival was greater in the this compound group, the difference was not statistically significant. nih.gov A notable finding was that patients receiving this compound showed an increase and maintenance of serum albumin levels, in contrast to the typical decline seen in cirrhotic patients. nih.gov

A comprehensive Cochrane systematic review of 15 randomized clinical trials with 1714 patients with liver fibrosis or cirrhosis due to alcohol, hepatitis B, hepatitis C, or unknown causes found no significant beneficial effects of this compound on mortality, liver-related mortality, or liver complications. cochrane.org Furthermore, this compound was associated with a significant increase in adverse events. cochrane.org Based on this evidence, the use of this compound for these conditions is not recommended outside of clinical trials. nih.govcochrane.org There is, however, an ongoing Phase I study investigating the efficacy and safety of this compound therapy in children with hepatic cirrhosis. clinicaltrials.gov

This compound is a therapeutic option for calcium pyrophosphate deposition (CPPD) disease, also known as pseudogout, an inflammatory arthritis caused by the deposition of calcium pyrophosphate crystals in the joints. droracle.ai Its mechanism of action involves inhibiting neutrophil migration and activity, thereby reducing the inflammatory response to these crystals. droracle.ai

For the treatment of acute flares of pseudogout, this compound is recommended by the European League Against Rheumatism (EULAR), although this is largely based on extrapolation from its use in gout. nih.gov A recent open-label, multicenter, randomized trial in France involving 95 older patients with acute pseudogout compared a 2-day regimen of low-dose this compound to prednisone. jwatch.org The study found that both treatments had similar short-term efficacy in reducing pain intensity at 24 and 48 hours. jwatch.org

This compound is also used for the prophylaxis of recurrent pseudogout attacks. droracle.ainih.gov One study involving ten patients who received this compound for one year reported a lower frequency of flares compared to a year without prophylactic treatment, with 90% of patients reporting some benefit. nih.gov Another study showed a reduction in annual attacks in patients taking a low dose of this compound. nih.gov While effective, it is noted that this compound has a narrow therapeutic window and gastrointestinal side effects are common. droracle.aijwatch.org

Table 4: this compound in Acute Pseudogout (COLCHICORT Trial)

Treatment Group Mean Age Baseline Pain (100mm VAS) Mean Pain Reduction at 24h
This compound 80 68 mm -36 mm jwatch.org
Prednisone 80 68 mm -38 mm jwatch.org

Sweet's syndrome, or acute febrile neutrophilic dermatosis, is characterized by fever, elevated neutrophil counts, and painful skin lesions with a neutrophilic infiltrate. nih.gov Given this compound's inhibitory effects on neutrophil chemotaxis, it has been investigated as a treatment for this condition. oup.com

A retrospective analysis of 20 cases of Sweet's syndrome confirmed the success of low-dose this compound. oup.com The study reported a rapid response to therapy, with apyrexia achieved in 24-72 hours and attenuation of cutaneous lesions in 2-5 days. oup.com A cure was typically obtained within one to two weeks, and no relapses were reported after discontinuation of the treatment. oup.com

Case reports and smaller series have also documented the rapid improvement of Sweet's syndrome with this compound. oup.combohrium.com In some instances, patients who did not respond to other treatments, such as potassium iodide, showed improvement with oral this compound. oup.com The clinical response is often seen within 2 to 5 days. bohrium.com Due to its rapid efficacy, this compound is considered a reasonable first-line therapy for Sweet's syndrome, particularly in patients where corticosteroids are contraindicated. nih.gov

PFAPA Syndrome Research

This compound has been studied as a prophylactic treatment for Periodic Fever, Aphthous Stomatitis, Pharyngitis, and Adenitis (PFAPA) syndrome, particularly in pediatric patients with frequent or severe episodes. A multicenter study in Spain involving 13 children demonstrated that 12 months of this compound therapy led to a significant decrease in the median number of flares (from 8 to 3) and the duration of these episodes (from 4 days to 1 day) eurjrheumatol.orgresearchgate.net. Furthermore, the intensity of the fever during flares was also reduced eurjrheumatol.orgresearchgate.net.

Table 2: Efficacy of this compound in Pediatric PFAPA Syndrome (12-Month Treatment)

ParameterBefore this compound Treatment (Median)After this compound Treatment (Median)p-value
Number of Flares830.005
Duration of Episodes (days)410.003
Highest Fever Temperature (°C)4038.50.002

Oncological Research and Potential Anticancer Applications

This compound's antimitotic properties have made it a subject of extensive oncological research. Although its clinical use in cancer treatment is limited by its toxicity, it serves as a lead compound for developing novel anticancer drugs with more favorable pharmacological profiles nih.gov. Its anticancer effects stem from its ability to inhibit microtubule formation, leading to cell cycle arrest and apoptosis nih.gov.

Cell Cycle Arrest and Apoptosis Induction in Cancer Cells

This compound exerts its antiproliferative effects by binding to tubulin, which disrupts microtubule polymerization and mitotic spindle formation iiarjournals.org. This interference with microtubule dynamics blocks the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death nih.govnih.govjournalagent.com. Studies have shown that this compound can induce a dose-dependent reduction in the viability of various cancer cell lines nih.govspandidos-publications.com.

The induction of apoptosis by this compound involves the intrinsic, or mitochondrial, pathway. Research on HT-29 human colon cancer cells demonstrated that this compound treatment leads to a loss of mitochondrial membrane potential, increased production of reactive oxygen species, activation of caspase-3, upregulation of BAX expression, and downregulation of Bcl-2 expression nih.govspandidos-publications.com. Similarly, in gastric cancer cells, this compound was found to promote apoptosis through the release of cytochrome c and the activation of bax nih.gov.

Inhibition of Cancer Cell Migration and Angiogenesis

Beyond inducing apoptosis, this compound has been shown to inhibit key processes involved in metastasis, such as cancer cell migration and angiogenesis iiarjournals.orgresearchgate.net. In human hypopharyngeal cancer cells, this compound inhibited migration, invasion, and adhesion in a dose-dependent manner iiarjournals.orgnih.gov. This effect is partly achieved by reducing the expression and activity of matrix metalloproteinase-9 (MMP-9) and the urokinase-type plasminogen activator (uPA) system, which are crucial for the degradation of the extracellular matrix iiarjournals.orgnih.gov. Furthermore, this compound was found to inhibit the phosphorylation of the FAK/SRC complex and paxillin, signaling molecules that are important for cell migration and adhesion iiarjournals.orgnih.gov.

This compound and its derivatives also exhibit anti-angiogenic properties. They can act as vascular disrupting agents (VDAs), which selectively target and destroy existing tumor blood vessels nih.govbohrium.com. By disrupting the endothelial cells lining the tumor microvessels, these agents can lead to a shutdown of blood flow within the tumor nih.gov.

Research on Specific Cancer Types (e.g., Hypopharyngeal, Colorectal, Gastric, Atypical Teratoid/Rhabdoid Tumors, Hepatocellular Carcinoma)

This compound's anticancer potential has been investigated in a variety of specific cancer types:

Hypopharyngeal Cancer: In vitro studies using human hypopharyngeal cancer cell lines (FaDu and SNU1041) showed that this compound inhibited cell growth, proliferation, migration, invasion, and adhesion in a dose- and time-dependent manner iiarjournals.orgnih.gov. In a nude mouse model, this compound administration also suppressed tumor growth iiarjournals.org.

Colorectal Cancer: this compound has demonstrated significant cytotoxicity against colorectal cancer cells, such as SW480 and HT-29 lines, by inducing cell cycle arrest at the G2/M phase and promoting apoptosis nih.govnih.govspandidos-publications.com.

Gastric Cancer: Research has shown that this compound can effectively inhibit the cell viability and migration of gastric cancer cell lines (AGS and NCI-N87) nih.gov. In vivo experiments further confirmed that this compound administration suppressed tumor growth in nude mice through the induction of apoptosis nih.gov.

Atypical Teratoid/Rhabdoid Tumors (AT/RTs): A high-throughput screening of FDA-approved drugs identified this compound as a promising candidate for this rare and aggressive pediatric brain tumor nih.govresearchgate.net. It exhibited potent cytotoxic effects against AT/RT cell lines at concentrations that were significantly less toxic to normal brain cells nih.govresearchgate.net.

Hepatocellular Carcinoma (HCC): Studies suggest that this compound may have a preventive role in the development of HCC in patients with hepatitis researchgate.net. It has also been found to have antiproliferative activity on liver cancer cells, indicating its potential as a therapeutic agent for HCC researchgate.net.

Table 3: Investigated Effects of this compound on Various Cancer Cell Lines

Cancer TypeCell LinesObserved Effects
HypopharyngealFaDu, SNU1041Inhibition of proliferation, migration, invasion, and adhesion; Induction of apoptosis iiarjournals.orgnih.gov
ColorectalSW480, HT-29G2/M cell cycle arrest; Induction of apoptosis nih.govnih.govspandidos-publications.com
GastricAGS, NCI-N87Inhibition of cell viability and migration; Induction of apoptosis nih.gov
Atypical Teratoid/ RhabdoidBT-12, BT-16Cytotoxicity nih.govresearchgate.net
Breast AdenocarcinomaMCF-7Inhibition of cell growth; G2/M cell cycle arrest; Downregulation of MMP-2 mRNA journalagent.com

Development of this compound Derivatives with Reduced Toxicity for Cancer Therapy

A significant challenge in using this compound for cancer therapy is its narrow therapeutic index and high systemic toxicity nih.govtmu.edu.twpolito.it. To overcome this, extensive research has focused on synthesizing this compound derivatives with improved safety profiles and enhanced anticancer activity nih.govnih.gov. The goal is to create analogues that retain the potent tubulin-binding and antimitotic properties of the parent compound but exhibit reduced toxicity nih.govtmu.edu.tw.

One strategy involves modifying the this compound scaffold to reduce its interaction with proteins like P-glycoprotein (P-gp), which is involved in multidrug resistance and can pump this compound out of cancer cells rsc.org. A series of new derivatives have been designed and synthesized that show remarkably lower P-gp induction activity compared to this compound rsc.org. One such derivative, compound 4o, not only showed potent cytotoxicity against a colon cancer cell line (HCT-116) but also demonstrated significant tumor growth inhibition in a mouse model with no mortality at the tested dose rsc.org. Another novel derivative showed a lethal dose of 150 mg/kg in an animal study, compared to 2 mg/kg for this compound, while still retaining high anticancer activity against hepatocellular carcinoma, breast cancer, and esophagus cancer cell lines tmu.edu.tw. These findings highlight the potential of developing this compound-based compounds as safer and more effective anticancer agents nih.govrsc.org.

Combination Therapies in Preclinical Cancer Research

This compound's primary mechanism of action, the inhibition of microtubule polymerization by binding to tubulin, results in the disruption of the mitotic spindle, leading to cell cycle arrest and apoptosis. iiarjournals.orgfrontiersin.org This antimitotic property makes it particularly effective against cancer cells, which are characterized by a high rate of cell division. frontiersin.org While its toxicity has limited its direct use as a primary chemotherapeutic agent, its mechanism has inspired the development of other microtubule-targeting agents and research into its use in combination therapies. nih.gov

Preclinical research has explored the potential of using this compound and its derivatives to enhance the efficacy of standard chemotherapy and overcome challenges such as multidrug resistance (MDR). nih.gov Studies have shown that combining a this compound derivative with conventional chemotherapy drugs like gemcitabine and cisplatin resulted in synergistic anticancer effects in urothelial carcinoma models. frontiersin.org In research on lung cancer cells, this compound was found to induce autophagy and senescence, which suggests a potential therapeutic strategy of combining it with autophagy inhibitors. frontiersin.org Furthermore, a derivative of this compound, N-aminoethylamino this compound (AEC), has been shown to sensitize glioblastoma cells to the effects of doxorubicin, indicating its potential to augment the effectiveness of existing treatments. mdpi.com

Metabolic Syndrome and Obesity Research

Chronic, low-grade inflammation is recognized as a significant factor in the development of metabolic dysregulation associated with obesity and metabolic syndrome (MetS). nih.govmdpi.com this compound's established anti-inflammatory capabilities, particularly its ability to inhibit the NLRP3 inflammasome, have made it a compound of interest in this research area. nih.govmdedge.com

A pilot randomized controlled trial conducted on adults with obesity and MetS (who did not have diabetes) demonstrated that this compound treatment significantly reduced key inflammatory markers compared to a placebo. nih.gov The findings included statistically significant decreases in C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), total white blood cell count, and absolute neutrophil count. nih.gov These clinical findings are supported by research in animal models, where this compound administration has been shown to improve metabolic parameters and curb inflammatory responses in rodents. mdpi.comresearchgate.net

The connection between inflammation and metabolic health has prompted research into this compound's effects on insulin resistance and endothelial function. In a pilot study involving individuals with obesity and MetS, while the primary endpoint of a significant change in insulin sensitivity was not achieved, secondary analyses suggested potential metabolic benefits. nih.gov The study observed favorable trends in the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), fasting insulin levels, and glucose effectiveness in the this compound-treated group. nih.gov

Further analyses from this research cohort revealed that this compound treatment significantly influenced the concentrations of circulating proteins associated with endothelial function and atherosclerosis. outbreak.infonih.gov Specifically, this compound was found to decrease levels of vascular-related proteins such as the oxidized low-density lipoprotein receptor and phosphodiesterase 5A, pointing to a potential mechanism for improving vascular health in this population. outbreak.info The collective evidence from these studies suggests that this compound's anti-inflammatory action may contribute to improved endothelial function. mdpi.comresearchgate.net

This compound exerts significant modulatory effects on various leukocyte subpopulations in adults with obesity. researchgate.netnih.govnih.gov A detailed analysis from a randomized controlled trial revealed that this compound treatment altered multiple innate immune cell populations when compared to placebo, including dendritic cells, monocytes, natural killer (NK) cells, and lymphoid progenitor cells. researchgate.netnih.govnih.gov

The study found that changes in NK cell populations were significantly correlated with reductions in several biomarkers of inflammation, such as cyclooxygenase 2, myeloperoxidase, interleukin-16, and resistin. researchgate.netnih.gov Regarding the adaptive immune system, this compound treatment was associated with a decrease in CD4+ T effector cells and CD8+ T cytotoxic cells. researchgate.netnih.gov In contrast, an increase was observed in the populations of CD4+ and CD8+ T central memory cells. researchgate.netnih.gov

Summary of this compound's Effects on Leukocyte Subpopulations in Obesity
Leukocyte CategorySpecific SubpopulationObserved Effect of this compoundAssociated Biomarker Changes
Innate Immune CellsDendritic CellsAlteredCorrelated with changes in serum hFABP
MonocytesAlteredNot specified
Natural Killer (NK) CellsAlteredAssociated with reductions in COX-2, MPO, IL-16, Resistin
Lymphoid Progenitor CellsAlteredNot specified
Adaptive Immune CellsCD4+ T Effector CellsReducedAssociated with changes in serum hFABP
CD8+ T Cytotoxic CellsReducedNot specified
CD4+ T Central Memory CellsIncreasedNot specified
CD8+ T Central Memory CellsIncreasedNot specified

The role of the gut microbiome in inflammation and metabolic diseases has led to investigations into whether this compound's therapeutic effects could be mediated by alterations in gut bacteria. nih.govresearchgate.net However, human studies have shown that despite producing a significant reduction in systemic inflammation in adults with obesity and MetS, this compound does not appear to substantially alter the gut microbiome. nih.gov A key study found no significant changes in microbial alpha-diversity or the abundance of major bacterial taxa in stool samples following three months of this compound treatment. nih.govresearchgate.net Of the various bacterial genera analyzed, only Oscillibacter showed a change that was nominally significant. nih.gov

In contrast, studies conducted in mice have suggested that this compound can influence the gut microbiota, particularly at higher, toxic doses. nih.govresearchgate.net At a dose of 2.5 mg/kg/day, this compound was observed to increase the relative abundance of Firmicutes while decreasing Bacteroidetes. nih.gov However, at lower doses, no significant impact on microbial diversity was noted in mice. nih.gov These findings suggest that the cardiometabolic benefits of this compound observed in human clinical trials are likely not primarily mediated through major shifts in the gut microbiome. nih.gov

Investigational Use in Viral Infections (e.g., COVID-19)

The profound anti-inflammatory properties of this compound led to its investigation as a potential therapeutic agent during the COVID-19 pandemic. recoverytrial.netfoxnews.com The scientific rationale was centered on the hypothesis that this compound could mitigate the hyperinflammatory response, or "cytokine storm," that is responsible for the severe lung damage and multi-organ failure seen in critically ill patients. foxnews.comdrugs.com

This hypothesis was tested in several major international clinical trials. The findings, however, were mixed and appeared to depend on the patient population studied. The COLCORONA trial, which focused on non-hospitalized patients with COVID-19, found that among those with a PCR-confirmed diagnosis, this compound treatment significantly reduced the risk of the primary composite endpoint of death or hospitalization. drugs.com Conversely, the RECOVERY trial, one of the largest studies in hospitalized patients, concluded that this compound provided no significant clinical benefit in this setting. nihr.ac.uk The trial found no meaningful reduction in 28-day mortality, the duration of hospitalization, or the risk of progression to mechanical ventilation or death. nihr.ac.uk A subsequent systematic review and meta-analysis of multiple studies suggested a possible reduction in mortality risk with this compound use, although it found no significant difference in the rates of ICU admission. nih.gov

Summary of Major Clinical Trial Findings for this compound in COVID-19
Clinical TrialPatient PopulationPrimary EndpointKey Finding
COLCORONANon-hospitalized patientsComposite of death or hospitalizationStatistically significant reduction in the primary endpoint for PCR-confirmed patients. drugs.com
RECOVERYHospitalized patients28-day mortalityNo significant reduction in mortality, hospital stay, or risk of ventilation. nihr.ac.uk

The central mechanism by which this compound was proposed to benefit patients with severe viral infections is through its modulation of the inflammatory cascade, particularly the inhibition of the NLRP3 inflammasome. italjmed.orgnih.gov The NLRP3 inflammasome is a critical component of the innate immune response that, when activated, triggers the maturation and release of the highly pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). mdedge.comitaljmed.org

By disrupting microtubule function, this compound interferes with the assembly of the inflammasome complex, thereby reducing the production of these key cytokines. italjmed.org This action is thought to quell the "cytokine storm," a state of excessive immune activation characterized by high circulating levels of cytokines like IL-1β and Interleukin-6 (IL-6), which drives tissue damage in severe COVID-19. italjmed.orgencyclopedia.pub Because this compound acts upstream in the inflammatory pathway, it was hypothesized that it could offer a broader anti-inflammatory effect than therapies targeting single cytokines. italjmed.org Additionally, this compound's ability to inhibit neutrophil migration and adhesion further contributes to its anti-inflammatory profile by reducing the infiltration of immune cells into infected tissues. encyclopedia.pub

Synthesis and Derivatization Research

Total Synthesis Approaches and Methodologies

The total synthesis of colchicine has been a challenging endeavor in organic chemistry, with numerous strategies developed over the years. The complexity arises from the molecule's unique 6-7-7 fused ring system and the presence of a stereogenic center at C-7 researchgate.netnih.govnih.gov.

Various cyclization strategies have been employed to construct the characteristic tricyclic core of this compound. Early syntheses, dating back to the late 1950s, were considered milestones in natural product synthesis nih.govresearchgate.net. Modern approaches often utilize transition metal-catalyzed reactions and cycloaddition strategies to efficiently build the challenging ring system. For instance, intramolecular oxidopyrylium-mediated [5+2] cycloaddition reactions have been successfully used to construct the challenging tricyclic 6-7-7 core researchgate.netnih.gov. Other strategies involve 7-endo-trig cyclization initiated by a phosphorus-centered radical for the construction of seven-membered rings in allothis compound (B1217306) analogues rsc.orgrsc.org. Gold-catalyzed cycloisomerization of alkynol-based compounds has also been explored for the synthesis of allocolchicinoids, which contain a seven-membered ring system related to this compound mdpi.com. Tandem ring-closing metathesis reactions of dienynes have also been investigated as a method to form both the seven-membered B and C rings in a single step acs.org.

Achieving high enantioselectivity, particularly at the C-7 position, is a critical aspect of this compound synthesis due to the potential for racemization. Research groups have focused on developing stereoselective methods to control the absolute configuration of the C-7 stereocenter nih.govuv.esacs.org. Approaches have included Ir-catalyzed allylic amination in the presence of chiral ligands to install the chiral C-7 acetamido group with high enantiomeric excess researchgate.net. Highly enantioselective syntheses (≥99% ee) of this compound have been reported, often involving key steps that control the stereochemistry at C-7 nih.govacs.org.

Synthetic Analogs and Derivatives Research

The synthesis of this compound analogs and derivatives is a crucial area of research aimed at discovering compounds with improved pharmacological properties, such as enhanced potency, reduced toxicity, and altered biological activities nih.govnih.govresearchgate.net.

Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound structure affect its interaction with tubulin and its biological activities qu.edu.qanih.govnih.govresearchgate.net. These studies have revealed that the trimethoxy benzene (B151609) A ring and the methoxy (B1213986) tropone (B1200060) C ring are important for high-affinity binding to tubulin nih.gov. Modifications to different parts of the molecule can influence its antiproliferative properties and other effects researchgate.net. SAR studies guide the rational design of new this compound derivatives with desired therapeutic profiles nih.govresearchgate.net.

Modifications to each of the three rings (A, B, and C) of this compound have been explored to generate a wide variety of derivatives qu.edu.qanih.govnih.govresearchgate.net.

A-ring modifications: Substitutions on the trimethoxyphenyl A ring have been investigated. For example, 4-halo-(-)-colchicine derivatives have shown strong activity against certain human cancer cell lines with potentially higher selectivity and lower toxicity compared to this compound qu.edu.qaresearchgate.net.

B-ring modifications: While the B ring is not considered essential for tubulin binding, modifications to this seven-membered ring can modulate biophysical properties related to binding kinetics and thermodynamics qu.edu.qa. Modifications at the C-7 position, such as the synthesis of urea, thiourea, and sulfonamide derivatives, have been explored to improve anticancer activity researchgate.net.

C-ring modifications: The tropolonic C ring is crucial for tubulin binding nih.gov. Modifications to the C ring, particularly at the C-10 methoxy group, have been a focus of research. Replacing the methoxy group with amine or sulfhydryl groups can alter biological properties and enhance molecular stability mdpi.com. Ring-C modified this compound analogs have been synthesized using reactions like iminonitroso Diels-Alder reactions nih.govmedchemexpress.com. These modifications can affect the interaction with tubulin and influence cytotoxic activity nih.gov.

To improve targeting and reduce toxicity, researchers have developed this compound-based hybrid compounds, prodrugs, and conjugates nih.govresearchgate.netresearcher.lifetandfonline.comresearchgate.netresearchgate.netfrontiersin.org.

Hybrid Compounds: These involve linking the this compound structure to other bioactive molecules. Examples include hybrids with HDAC inhibitors, tubulizines, adamantine, pironectin, triazoles, and even other natural products like magnolol (B1675913) researchgate.netfrontiersin.org. These hybrids aim to achieve synergistic effects or target multiple pathways researchgate.net.

Prodrugs: Prodrug strategies involve chemically modifying this compound to an inactive or less active form that is converted to the active drug at the target site. This can help improve solubility, bioavailability, or selective delivery to diseased tissues, potentially reducing systemic toxicity tandfonline.comresearchgate.net. Legumain-cleavable peptide-colchicine conjugates are an example of a prodrug approach tandfonline.com.

Conjugates: this compound has been conjugated to targeting moieties, such as biotin (B1667282), to enhance its selective delivery to cells that overexpress the corresponding receptors, such as biotin receptors on certain cancer cells tandfonline.com. Biotinylated this compound derivatives have shown potent antitumor activity with higher selectivity towards tumor cells tandfonline.com. Conjugates with algal metabolites and other molecules have also been explored researchgate.net.

These derivatization strategies highlight the ongoing efforts to leverage the potent biological activity of this compound while mitigating its limitations through targeted delivery and modified interactions.

Computational and Machine Learning Approaches in Derivative Design

Computational and machine learning (ML) approaches are increasingly being leveraged to augment traditional methodologies in the design and study of this compound derivatives, particularly in quantitative structure-activity relationship (QSAR) investigations mdpi.comnih.gov. These in silico methods offer a low-resource approach for initial screening and can help prioritize compounds for in vitro testing mdpi.com.

Research has focused on assessing the potential of this compound-based compounds and generating innovative derivatives using ML models mdpi.comnih.gov. These models are trained to forecast biological activity, such as anticancer activity quantified by IC50 values, based on molecular structure input mdpi.comnih.gov. Various algorithms, including random forest, decision tree, support vector machines, k-nearest neighbors, and multiple linear regression, have been employed in predictive model development mdpi.comnih.gov. The most proficient models, determined by quality metrics, are then used to predict the activity of newly generated this compound-based compounds, leading to the establishment of libraries of potential derivatives with predicted activity values mdpi.comnih.gov.

Beyond activity prediction, computational studies, including molecular docking simulations, are used to understand the binding behavior of this compound derivatives to their molecular targets, such as the this compound-binding site of tubulin researchgate.netresearchgate.net. These studies can reveal the governing forces for binding and help rationalize the interactions between ligands and tubulin, providing a structural basis for the development of new agents targeting this site researchgate.netresearchgate.net. For example, molecular docking studies have supported experimental measurements and revealed a good relationship with anti-tubulin and antiproliferative activities researchgate.net.

Computational approaches also aid in the design of novel biaryl derivatives targeting the this compound-binding site of tubulin researchgate.net. By using this compound as an active ligand and the tubulin binding site as the molecular target, computer-assisted methods have been used to design new compounds researchgate.net.

Biosynthetic Pathways Research

Research into the biosynthetic pathways of this compound has historically relied on feeding studies with isotope-labeled substrates in plants from the Colchicaceae family, as well as structural characterization of related alkaloids nih.govsci-hub.sepsu.edu. These studies led to a well-defined biosynthetic hypothesis suggesting that the alkaloid core is constructed from the amino acids L-phenylalanine (Phe) and L-tyrosine (Tyr) nih.govsci-hub.seresearchgate.net.

The proposed pathway involves the processing of Phe and Tyr to 4-hydroxydihydrocinnamaldehyde (4-HDCA) and dopamine (B1211576), respectively, which are then joined through a Pictet-Spengler reaction to form a 1-phenethylisoquinoline scaffold nih.govresearchgate.netresearchgate.net. Subsequent steps involve a series of methylations and phenyl ring hydroxylations, leading to the formation of (S)-autumnaline nih.gov. A crucial step is a para-para phenol (B47542) coupling to create a bridged tetracycle nih.govpsu.edu. An unusual oxidative ring expansion is then proposed to generate the characteristic tropolone (B20159) ring of the this compound carbon scaffold, a structure critical for its tubulin-binding activity nih.govnih.gov.

Recent advancements, particularly around 2020-2021, have significantly advanced the understanding of this compound biosynthesis through the use of transcriptomics, metabolomics, and pathway reconstitution nih.govsci-hub.seresearchgate.netnih.gov. Researchers have elucidated a near-complete biosynthetic pathway, notably identifying eight genes from Gloriosa superba involved in the biosynthesis of N-formyldemecolcine, a this compound precursor containing the tropolone ring nih.govsci-hub.senih.gov. This research identified a non-canonical cytochrome P450 enzyme responsible for the remarkable ring expansion reaction that forms the distinct carbon scaffold of this compound nih.govsci-hub.senih.gov.

Further research has involved engineering a biosynthetic pathway to N-formyldemecolcine in Nicotiana benthamiana by combining biosynthetic genes from G. superba with enzymes from other pathways nih.govsci-hub.senih.gov. This work has established a metabolic route to tropolone-containing this compound alkaloids and provided insights into the unique plant chemistry involved nih.govsci-hub.senih.gov. The final biosynthetic transformations to produce this compound from N-formyldemecolcine are completed through N-demethylation, N-deformylation, and N-acetylation steps researchgate.net.

Detailed studies have focused on identifying specific enzymes involved in the pathway. For example, S-adenosylmethionine (SAM)-dependent methyltransferases (MTs) that potentially process the 1-phenethylisoquinoline precursor have been investigated nih.gov. A truncated NCS gene from Coptis japonica has been shown to condense 4-HDCA and dopamine to yield 1-phenethylisoquinoline researchgate.net. A Pr10/Bet v1 family enzyme has been identified as catalyzing the committed step in this compound biosynthesis, converting 3-(4-Hydroxyphenyl)propanal (4-HDCA) and dopamine to a 1-phenethylisoquinoline scaffold researchgate.net.

The elucidation of these biosynthetic genes and enzymes provides a foundation for potential metabolic engineering efforts aimed at improving this compound production researchgate.net.

Key Intermediates and Enzymes in this compound Biosynthesis

Intermediate/EnzymeRole in PathwaySource Organism(s)
L-Phenylalanine (Phe)Biosynthetic precursorColchicum, Gloriosa species
L-Tyrosine (Tyr)Biosynthetic precursorColchicum, Gloriosa species
4-Hydroxydihydrocinnamaldehyde (4-HDCA)Intermediate derived from PheGloriosa superba
DopamineIntermediate derived from TyrGloriosa superba
1-PhenethylisoquinolineScaffold formed from 4-HDCA and dopamine via Pictet-Spengler reactionGloriosa superba, Coptis japonica
(S)-AutumnalineIntermediate formed after methylations and hydroxylations of 1-phenethylisoquinolineColchicum plants
O-methylandrocymbineDienone intermediate from autumnaline via phenol oxidation and O-methylationColchicum plants
Cytochrome P450 enzymeCatalyzes oxidative ring expansion to form tropolone ringGloriosa superba
N-formyldemecolcinePrecursor containing the tropolone ringGloriosa superba
Pr10/Bet v1 family enzymeCatalyzes committed step: 4-HDCA + dopamine -> 1-phenethylisoquinolineGloriosa superba

Analytical Methodologies for Colchicine Quantification and Characterization

Spectroscopic Methods

Spectroscopic methods leverage the interaction of colchicine with electromagnetic radiation to identify and quantify the compound.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the determination of this compound due to its characteristic absorption in the UV region. ekb.eg this compound exhibits prominent absorption peaks in the ultraviolet region. researchgate.net Studies have reported maximum absorbance (λmax) values for this compound around 245-246 nm and 353-354 nm. nano-ntp.cominnovareacademics.inresearchgate.netjournalirjpac.comwisdomlib.orgamazonaws.com These peaks are attributed to the electronic transitions within the tropolonic ring structure of this compound. researchgate.net

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective approach for this compound analysis, particularly in bulk drug and pharmaceutical formulations. wisdomlib.orgamazonaws.com For instance, a method utilizing water as a solvent for this compound estimation in bulk and pharmaceutical forms demonstrated excellent linearity within the concentration range of 2-20 µg/mL with a correlation coefficient (r²) of 0.995, with the maximum absorbance measured at 246 nm. wisdomlib.orgamazonaws.com The choice of solvent can influence the optimal wavelength for measurement. wisdomlib.orgamazonaws.com The stability of this compound in aqueous solutions has been examined using UV-Vis spectrophotometry, showing a stable structure at pH values between 2 and 12, although stability during incubation at 40°C was observed only at pH values between 2 and 10. nih.gov

Spectrofluorimetry

Spectrofluorimetry is another spectroscopic technique that can be applied to the analysis of this compound. While this compound itself may exhibit weak fluorescence, its fluorescence can be enhanced through complexation. researchgate.net For example, after hydrolysis in hot potassium hydroxide (B78521) solution, this compound can emit weak fluorescence, which is significantly enhanced by complexing with calcium ion. researchgate.net The excitation and emission peaks of this complex have been reported at 248 nm and 460 nm, respectively. researchgate.net This forms the basis of a fluorimetric method for determining this compound, with a reported determination range of 0.1 to 5 mg/L. researchgate.net Studies on the photophysical processes of this compound have also indicated that the observed luminescence is S1 → S0 fluorescence. capes.gov.br

Chromatographic Techniques

Chromatographic techniques are essential for separating this compound from other components in complex matrices before quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely employed and robust method for the determination of this compound in various samples, including pharmaceutical formulations, biological fluids, and plant extracts. nano-ntp.cominnovareacademics.injournalirjpac.comtci-thaijo.orgmdpi.com HPLC-UV methods offer advantages such as specificity, accuracy, and the ability to separate this compound from potential interferences. nano-ntp.cominnovareacademics.injournalirjpac.comtci-thaijo.orggerpac.eu

Numerous HPLC-UV methods have been developed and validated for this compound analysis, often utilizing reversed-phase C18 columns. nano-ntp.comjournalirjpac.comtci-thaijo.orgcabidigitallibrary.org Mobile phases typically consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer solutions, with UV detection commonly performed at wavelengths around 245-254 nm, corresponding to this compound's UV absorbance maxima. nano-ntp.cominnovareacademics.injournalirjpac.comtci-thaijo.orggerpac.eucabidigitallibrary.org

Research findings highlight the versatility and performance of HPLC-UV for this compound quantification. For instance, a stability-indicating RP-HPLC method for this compound in bulk and eutectogel formulation used a Hypersil Gold C-18 column, a mobile phase of acetonitrile and 0.1% O-phosphoric acid (35:65 v/v), and detection at 245 nm. nano-ntp.com This method showed a retention time of 3.808 minutes and was validated for specificity, linearity, accuracy, and precision, with reported LOD and LOQ values of 1.279 µg/ml and 3.877 µg/ml, respectively. nano-ntp.com

Another HPLC method for this compound analysis in Gloriosa spp. extract utilized a C18 column, a mobile phase of 50 mM KH2PO4 in water:acetonitrile (40:60), and UV detection at 254 nm. tci-thaijo.org This method demonstrated linearity in the range of 20-100 µg/mL, with LOD and LOQ values of 4.98 and 62.23 ng/mL, respectively, and an average recovery of 99.41%. tci-thaijo.org

The robustness of HPLC-UV methods for this compound has been evaluated by examining the effect of small variations in parameters such as mobile phase composition, flow rate, and column temperature, showing minimal impact on this compound detection. innovareacademics.intci-thaijo.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and selective techniques for the quantification of this compound, especially in complex matrices like biological fluids where high sensitivity is required due to low concentrations. nano-ntp.comnih.govoup.comresearchgate.netbioanalysis-zone.commdpi.comoup.com LC-MS/MS provides the ability to identify and quantify this compound based on its mass-to-charge ratio and fragmentation pattern, offering enhanced specificity compared to UV detection alone. oup.comresearchgate.netbioanalysis-zone.com

LC-MS/MS methods for this compound analysis often involve sample preparation steps such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation on a reversed-phase column and detection using a mass spectrometer in positive ionization mode. nih.govoup.comresearchgate.netbioanalysis-zone.com Multiple reaction monitoring (MRM) is commonly used in LC-MS/MS for selective and sensitive detection of this compound. researchgate.netbioanalysis-zone.com

Research has demonstrated the application of LC-MS/MS for this compound quantification in various biological samples. A method for measuring this compound in serum using LC-MS/MS with electrospray ionization (ESI) and liquid-liquid extraction reported a calibration curve linear over a range of 1.56-25 ng/ml with an r² value of 0.999, an LOD of 0.05 ng/ml, and an LOQ of 0.1 ng/mL. nih.gov The retention time was approximately 1.9 minutes, and the recovery was found to be 82%. nih.gov

Another LC-MS/MS method for sensitive quantification of this compound in human plasma employed in-syringe dispersive solid phase extraction (DSPE) followed by LC-triple quadrupole mass spectrometry. researchgate.net This method used an XBridge BEH C18 column and gradient elution with ammonia-methanol. researchgate.net MRM was performed in positive ion mode, with quantitative transitions at m/z 400.27→310.28 for this compound. researchgate.net The method showed good linearity in the range of 0.5-200 ng/mL for blood and 2-2000 ng/mL for urine, with extraction recovery above 63.94%. researchgate.net

LC-MS/MS has also been applied in forensic toxicology for the determination of this compound in post-mortem samples, demonstrating its capability to quantify this compound in various tissues and fluids. oup.com

Thin Layer Chromatography (TLC) and Densitometry

Thin Layer Chromatography (TLC) coupled with densitometry is a relatively simple and cost-effective chromatographic technique used for the qualitative and quantitative analysis of this compound. nano-ntp.comekb.egnih.govchula.ac.thresearchgate.netresearchgate.net TLC allows for the separation of this compound from other components in a sample on a stationary phase (typically a silica (B1680970) gel plate) using a suitable mobile phase. nih.govresearchgate.netresearchgate.net Densitometry is then used to quantify the separated this compound spot by measuring the absorbance or fluorescence of the spot directly on the TLC plate. nih.govchula.ac.thresearchgate.net

TLC-densitometry methods for this compound have been developed for the analysis of pharmaceutical formulations, herbal extracts, and plant materials. mdpi.comnih.govchula.ac.thresearchgate.net Mobile phase compositions vary depending on the matrix and desired separation, often consisting of mixtures of solvents like toluene, dichloromethane, methanol, ethyl acetate (B1210297), chloroform, acetone, and ammonia. mdpi.comnih.govresearchgate.netresearchgate.net Densitometric scanning is typically performed at wavelengths where this compound absorbs strongly, such as 254 nm or 350-354 nm. nih.govresearchgate.netresearchgate.net

A high-performance thin layer chromatographic (HPTLC) method for the estimation of this compound in different formulations used silica gel 60-F254 plates and a mobile phase of toluene-dichloromethane-methanol in equal proportions. nih.gov Quantification was done by densitometric scanning at 350 nm, showing a linear response in the range of 50–500 ng/spot. nih.gov This method was validated for linearity, precision, accuracy, specificity, and robustness. nih.gov

TLC-densitometry has also been applied for the determination of this compound in various plant parts of Gloriosa superba, offering a simple and rapid method for quantitative analysis without extensive sample purification. chula.ac.th The method was able to quantitate this compound at concentrations as low as 0.025 µg per spot. chula.ac.th

More recent developments include greener HPTLC approaches for this compound analysis, which have demonstrated improved sensitivity, accuracy, precision, and robustness compared to regular normal-phase HPTLC methods. mdpi.com

Data Table: Examples of Chromatographic Parameters for this compound Analysis

TechniqueColumnMobile PhaseDetectionWavelength (nm)Retention Time (min)Linearity RangeLODLOQReference
HPLC-UVHypersil Gold C-18Acetonitrile : 0.1% O-phosphoric acid (35:65 v/v)UV2453.808Not specified1.279 µg/ml3.877 µg/ml nano-ntp.com
HPLC-UVC1850 mM KH2PO4 in water : Acetonitrile (40:60)UV2544.420-100 µg/mL4.98 ng/mL62.23 ng/mL tci-thaijo.org
HPLC-UVPhenomenex Luna C18Acetonitrile : 0.1% Orthophosphoric acid (35:65 v/v)UV245Not specified2-12 µg/mL0.6121 µg/ml1.854 µg/ml researchgate.net
LC-MS/MSAgilent model 642010 mM ammonium (B1175870) acetate + 0.1% formic acid (A) : 0.1% formic acid in methanol (B)ESI-MS/MSNot applicable1.91.56-25 ng/ml0.05 ng/ml0.1 ng/mL nih.gov
LC-MS/MSXBridge BEH C180.01% ammonia-methanol (gradient elution)ESI-MS/MS (MRM)Not applicableNot specified0.5-200 ng/mL (blood)Not specifiedNot specified researchgate.net
HPTLCSilica gel 60-F254Toluene-dichloromethane-methanol (equal proportions)Densitometry350Not applicable50–500 ng/spotNot specifiedNot specified nih.gov
Greener HPTLCReversed-phase platesNot specifiedDensitometryNot specifiedNot applicable25–1200 ng/band8.41 ± 0.10 ng/band25.23 ± 0.30 ng/band mdpi.com

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique employed for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, GC/MS has been utilized, although its application can be limited by this compound's relatively low volatility and potential for thermal degradation at high temperatures typically used in GC.

Despite these challenges, GC/MS has been successfully applied for the detection of this compound in biological fluids and plant material. For instance, GC/MS analysis was used to identify this compound in plant material in a case of accidental poisoning, confirming the presence of the alkaloid in Meadow Saffron (Colchicum autumnale). gtfch.org However, in the same case, this compound was not detected in plasma and urine samples using GC/MS, highlighting potential limitations for direct analysis in complex biological matrices at lower concentrations compared to techniques like LC-MS. gtfch.orgnih.govresearchgate.net Another study also reported that GC-MS analysis did not detect this compound in plasma and urine samples where LC-MS did. nih.gov While GC-MS can be used for screening in urine after sample preparation like acid hydrolysis and liquid-liquid extraction, LC-MS is often found to be more sensitive for detecting this compound in biological fluids. gtfch.orgnih.gov Creative Proteomics also lists GC-MS as a method for the detection and quantification of impurities in this compound formulations. creative-proteomics.com

Electrochemical Methods

Electrochemical methods offer a sensitive and cost-effective approach for the determination of electroactive compounds like this compound. These techniques measure the electrical response generated by the oxidation or reduction of the analyte at an electrode surface. Various electrochemical techniques, including cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV), have been explored for this compound quantification. nih.govresearchgate.netresearchgate.net

Studies have investigated the electrochemical behavior of this compound at different electrode materials to enhance sensitivity and selectivity. For example, the electrochemical response of this compound was significantly improved at an acetylene (B1199291) black-dihexadecyl hydrogen phosphate (B84403) (AB-DHP) composite film coated glassy carbon electrode compared to an unmodified glassy carbon electrode. nih.gov This modified electrode showed a good linear relationship for this compound determination in the range of 1.0 x 10-7 to 4.0 x 10-5 mol/L, with a detection limit of 4.0 x 10-8 mol/L after a 4-minute accumulation time. nih.gov This method was successfully applied to detect this compound in human urine samples. nih.gov

Another study validated a cathodic differential pulse voltammetric method for this compound determination using a bare glassy carbon electrode in a specific acidic electrolyte. researchgate.net This method showed a linear range of 2.4 – 50 μg/mL with a detection limit of 0.80 μg/mL and was successfully applied to analyze this compound in tablets without interference from excipients. researchgate.net Research also indicates that the oxidation of this compound can proceed in two steps, with distinct oxidation peaks observed in buffer solutions. researchgate.net The use of carbon paste electrodes doped with multiwall carbon nanotubes has also been shown to greatly promote the electrochemical response of this compound, offering a wide linear range and a low detection limit. rsc.org

Electrochemical methods are considered rapid, simple, sensitive, and inexpensive alternatives to classical methods for determining organic molecules like drugs in pharmaceutical preparations and biological fluids. researchgate.net Different working electrodes, including hanging mercury drop electrodes, graphite-based screen-printed electrodes, boron-doped diamond electrodes, gold electrodes, and various modified glassy carbon electrodes, have been reported for the electrochemical determination of this compound, mainly via voltammetry. researchgate.net

Immunoassays (e.g., Radioimmunoassay, Enzyme Immunoassay)

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA), provide highly sensitive methods for the quantification of compounds by utilizing the specific binding between an antigen and an antibody. These methods are particularly useful for analyzing large numbers of samples and for detecting substances present at very low concentrations.

Both radioimmunoassay and enzyme immunoassay methods have been developed for the quantitative determination of this compound. nih.govthieme-connect.comthieme-connect.comscite.ai These assays are capable of quantifying this compound in the fmol range. nih.govthieme-connect.comthieme-connect.com An antiserum raised against a conjugate of colchicoside-bovine serum albumin has been used for both types of immunoassays. nih.govthieme-connect.com The crude serum was suitable for RIA, while antibodies for EIA required isolation and purification. nih.govthieme-connect.com

The measuring range for RIA extends from 0.1 to 100 ng of this compound, with a detection limit of 125 fmol. nih.govthieme-connect.com For EIA, the measuring range is from 0.05 to 350 ng, with a detection limit of 25 fmol. nih.govthieme-connect.com Both immunoassays exhibited cross-reactivity with colchicoside (B193306) and 3-demethyl-colchicine, up to 80%. nih.govthieme-connect.com

Immunoassays have been demonstrated as useful tools for the analysis of this compound in various applications, including tissue and cell culture studies, analysis of plant extracts, and biosynthetic investigations. nih.govthieme-connect.comthieme-connect.com For example, RIA was used to investigate the this compound content in suspension cultures of Colchicum variegatum and the influence of culture media on this compound production. nih.govthieme-connect.com EIA has been found well-suited for quantifying this compound in HPLC fractions of Gloriosa and Colchicum seed extracts, offering rapid, sensitive, and precise determination. nih.govthieme-connect.com

Applications in Biological Fluids, Tissues, and Plant Extracts

The analysis of this compound is frequently required in biological fluids (such as blood plasma and urine), tissues, and plant extracts for various purposes, including pharmacokinetic studies, toxicological investigations, and the quantification of this compound content in medicinal plants.

Several analytical methods have been applied for the determination of this compound in these complex matrices. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection, is widely used. researchgate.netresearchgate.net An HPLC-UV method using a C18 column and a mobile phase of acetonitrile, methanol, and water has been developed and applied for the estimation of this compound in bulk drug, pharmaceutical formulations, and biological fluids. researchgate.net This method showed linearity over a concentration range of 7-130 μg/mL with a correlation coefficient of 0.9997. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable for the analysis of this compound in biological fluids due to their high sensitivity and selectivity, which are necessary for therapeutic drug monitoring and toxicological analysis. nih.govresearchgate.netresearchgate.net LC-MS/MS methods have been validated for the quantitative analysis of this compound in human plasma samples, with calibration ranges suitable for therapeutic drug monitoring. researchgate.net In one study, this compound plasma levels in patients were approximately 1.097 ± 0.42 ng/mL using an LC-MS/MS method. researchgate.net LC-MS has also been successfully used to identify and semi-quantify this compound in plasma samples where GC-MS did not detect it. gtfch.orgnih.gov

In plant extracts, methods like HPLC-UV and Thin-Layer Chromatography (TLC)-spectrophotometry have been used to determine this compound content in species like Colchicum steveni and Colchicum hierosolymitanum. researchgate.net Studies have shown comparable results between HPLC-UV and TLC-spectrophotometric methods for quantifying this compound in plant extracts. researchgate.net For example, the leaves of C. steveni were found to contain 0.204/100 g of this compound, while the corms of C. hierosolymitanum contained 0.126/100 g. researchgate.net Immunoassays are also applicable for the analysis of this compound in plant extracts. nih.govthieme-connect.comthieme-connect.com

Electrochemical methods have also been applied to detect this compound in human urine samples. nih.gov

Stability Indicating Methods Research

Given the potential for this compound to degrade, particularly under certain conditions, the development of stability-indicating analytical methods is crucial for quality control and stability studies of this compound-containing products. Stability-indicating methods are designed to accurately quantify the intact drug substance in the presence of its degradation products, impurities, and excipients.

Chromatographic methods, especially HPLC and High-Performance Thin-Layer Chromatography (HPTLC), are commonly employed for developing stability-indicating assays for this compound. researchgate.netresearchgate.netijnrd.orggerpac.eunano-ntp.com These methods involve separating this compound from its degradation products.

Studies have developed stability-indicating HPLC-UV methods for this compound. researchgate.netnano-ntp.com One such method used a C18 column and a mobile phase of methanol/ammonia with UV detection at 246 nm, demonstrating the separation of this compound from its alkaline degradation product. researchgate.net Another stability-indicating HPLC-UV method was developed and validated for this compound in bulk and eutectogel formulations, proving suitable for assay and in-vitro release studies. nano-ntp.com

Stability-indicating HPTLC methods have also been developed and validated for this compound analysis in bulk drug and tablet dosage forms. ijnrd.org These methods utilize silica gel plates and specific mobile phases to effectively separate this compound from its degradation products under stress conditions, such as exposure to heat, acid, oxidation, and light. ijnrd.org One HPTLC method used a mobile phase of methanol, ethyl acetate, and glacial acetic acid and detected this compound at 355 nm. ijnrd.org

Forced degradation studies are typically conducted to demonstrate the stability-indicating nature of an analytical method. These studies involve exposing the drug substance to various stress conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic) to generate degradation products. researchgate.netgerpac.eu Research has shown that this compound can undergo substantial degradation under alkaline conditions. researchgate.netgerpac.eu Stability-indicating methods are validated according to guidelines from organizations like the International Conference on Harmonisation (ICH) to ensure their specificity, linearity, accuracy, and precision in the presence of degradation products. researchgate.netresearchgate.netijnrd.org

A stability-indicating assay method for this compound using reverse-phase HPLC coupled with a diode-array UV detector and a mass spectrometer has also been developed and validated, specifically for studying the stability of this compound capsules. gerpac.eu This method involved forced degradation tests under alkaline, acid, thermal, oxidative, and photolysis conditions, confirming that degradation products were observed primarily under alkaline conditions. gerpac.eu

Analytical MethodPrincipleApplicationsKey Findings/Characteristics
GC/MSSeparation by gas chromatography, detection by mass spectrometry.Identification in plant material, potential for impurity analysis.Limited by this compound volatility; less sensitive than LC-MS for biological fluids. gtfch.orgnih.govresearchgate.net
Electrochemical MethodsMeasurement of electrical response at an electrode.Quantification in pharmaceutical formulations and biological fluids (urine).Sensitive and cost-effective; enhanced response with modified electrodes; applicable in specific concentration ranges. nih.govresearchgate.netresearchgate.netrsc.org
Immunoassays (RIA, EIA)Antigen-antibody recognition.Quantification in biological fluids, tissues, and plant extracts.Highly sensitive (fmol range); useful for high-throughput analysis; potential cross-reactivity with related compounds. nih.govthieme-connect.comthieme-connect.comscite.ai
HPLC-UV/MSSeparation by liquid chromatography, detection by UV and/or mass spectrometry.Quantification in bulk drug, pharmaceuticals, biological fluids, plant extracts.Versatile and widely used; high sensitivity and selectivity with MS detection for biological samples; various mobile phases and columns employed. nih.govresearchgate.netresearchgate.netresearchgate.net
HPTLC-UV/DensitometrySeparation by thin-layer chromatography, detection by UV or densitometry.Quantification in plant extracts, stability-indicating analysis.Simpler alternative to HPLC in some cases; effective separation of this compound from degradation products. researchgate.netresearchgate.netresearchgate.netijnrd.org

Table 1: Summary of Analytical Methodologies for this compound

Future Directions and Emerging Research Avenues

Novel Therapeutic Targets and Mechanisms of Action

Research into colchicine's mechanisms of action is ongoing, revealing multifaceted effects beyond its well-established role in inhibiting microtubule polymerization. This inhibition disrupts neutrophil motility and adhesion, and also inhibits the assembly of the NLRP3 inflammasome, subsequently reducing the secretion of pro-inflammatory cytokines like IL-1β and IL-18. walshmedicalmedia.comacc.orgnih.govmdpi.com This broad mechanism allows this compound to target various stages of the inflammatory cascade. walshmedicalmedia.com

Emerging research is exploring additional targets and pathways. Studies using network pharmacology and molecular docking have predicted that this compound may exert effects in coronary artery disease (CAD) through targets such as Cytochrome c (CYCS), Myeloperoxidase (MPO), and Histone deacetylase 1 (HDAC1). frontiersin.orgnih.gov The mechanism may be related to the cellular response to chemical stimuli and p75NTR-mediated negative regulation of the cell cycle. frontiersin.orgnih.gov

Furthermore, this compound's impact on macrophages, including the inhibition of P2X2 and P2X7 receptors and the blocking of cationic dye uptake, represents newly described mechanisms. nih.gov Its anti-fibrotic activities and various effects on endothelial function are also areas of ongoing investigation. nih.gov Another potential target identified is Interleukin-10 (IL-10), with research suggesting this compound may increase IL-10 levels, contributing to anti-inflammatory and anti-fibrotic effects, particularly in the context of cardiac fibrosis following acute myocardial infarction. mdpi.com

Precision Medicine Approaches with this compound

The advent of precision medicine offers a promising avenue for optimizing this compound therapy. This integrative approach incorporates individual genetic profiles, lifestyle, medical conditions, and other factors to tailor disease prevention and treatment. jacc.orgnih.gov

Given that anti-inflammatory treatments can potentially increase the risk of infection, a precision medicine approach might involve targeting patients with particularly elevated inflammatory markers where the benefits of reducing inflammation outweigh the infection risk. jacc.orgnih.gov Examining genotypes is a key area, with researchers exploring personalized approaches to maximize efficacy and minimize risks based on individual genetic profiles. annerobsontrust.org.uk This could potentially revolutionize treatment paradigms by offering care aligned with a patient's unique biology. annerobsontrust.org.uk

Studies are also investigating the potential for genetic markers to identify patients likely to benefit from this compound treatment, particularly in cardiovascular contexts. pharmascience.combiospace.com For instance, research highlights the potential value of this compound as a targeted preventive strategy for individuals carrying somatic TET2 mutations in blood cells, which are associated with higher cardiovascular risk. researchgate.netoup.com Clinical trials evaluating the efficacy of precision medicine approaches tailored to the effects of specific somatic mutations linked to clonal hematopoiesis are being set up based on these observations. researchgate.netoup.com

Drug Repurposing and New Indications Research

This compound's established safety profile and affordability make it an attractive candidate for drug repurposing, which involves finding new uses for existing approved drugs. pharmascience.combiospace.comresearchgate.net This strategy is potentially more cost-effective and time-efficient than developing entirely new drugs. researchgate.net

Beyond its traditional uses, this compound is being actively investigated for new indications, particularly in cardiovascular medicine and inflammatory conditions. pharmascience.combiospace.comijrpp.com Landmark trials have demonstrated its benefit in reducing major adverse cardiovascular events in patients with recent myocardial infarction and chronic coronary artery disease. walshmedicalmedia.comnih.govahajournals.org This growing body of evidence suggests this compound could become a cornerstone in cardiovascular prevention strategies. annerobsontrust.org.uk

The role of this compound in treating COVID-19, specifically in mitigating the cytokine storm and inflammation, has also been explored through repurposing efforts. acc.orgijrpp.commedrxiv.org While some studies showed benefits in specific subgroups of hospitalized COVID-19 patients, particularly those not receiving corticosteroids, further research is needed to identify optimal patient populations and treatment durations. medrxiv.org

Furthermore, studies are investigating this compound's potential in preventing liver cancer, with some findings suggesting a reduction in risk associated with its prolonged use. mdpi.com Its anti-inflammatory and anti-fibrotic properties are thought to contribute to these potential cancer-protective effects, although the exact mechanisms require further exploration. mdpi.com The potential therapeutic benefits in liver diseases, especially in patients with hepatitis B, remain an area of active research. mdpi.com

Advanced Drug Delivery Systems and Nanotechnology

Addressing challenges associated with this compound, such as its cytotoxicity at higher doses and limitations in solubility and bioavailability, is driving research into advanced drug delivery systems, including nanotechnology. wisdomlib.orgnih.govpolito.it Targeted drug delivery approaches may help improve the safety and acceptability of this compound for various inflammatory conditions. ijrpp.com

Nanoparticle formulations are being developed to enhance the targeting and delivery of this compound, particularly in cancer therapy. wisdomlib.orgnih.govresearchgate.net For example, folate-conjugated gelatin nanoparticles have shown promise in delivering this compound to breast cancer cells, improving targeted delivery and effectiveness. wisdomlib.org Mesoporous silica (B1680970) nanoparticles are also being explored as a drug delivery system for this compound against colon cancer cells, demonstrating enhanced anticancer effects and reduced cytotoxicity compared to free this compound. nih.govresearchgate.net

Electrospun nanofiber-based implantable drug delivery systems are being established as effective approaches for localized cancer treatment, allowing on-site delivery of anticancer agents like this compound and reducing systemic toxicities. researchgate.net Topical and transdermal delivery systems utilizing chitosan-based biocomposite nanofibers are also being investigated for conditions like melanoma, aiming to overcome systemic toxicity and improve localized treatment. researchgate.net

Long-term Outcome Studies and Real-world Evidence Generation

While clinical trials have provided significant evidence for this compound's benefits in certain conditions, particularly cardiovascular diseases, there is a continued need for long-term outcome studies and the generation of real-world evidence. walshmedicalmedia.comnih.govahajournals.orgnih.gov These studies are crucial for understanding the sustained effects of this compound, its safety profile over extended periods, and its effectiveness in diverse patient populations under routine clinical practice conditions. nih.govoup.com

Real-world data can complement findings from randomized controlled trials and provide valuable insights into the utilization patterns and outcomes associated with this compound use in broader populations with various comorbidities. oup.comnih.govresearchgate.net For instance, real-world data is being utilized to evaluate the impact of this compound use on cardiovascular outcomes in patients after acute myocardial infarction, showing associations with improved outcomes in a real-world setting, although its utilization remains low. researchgate.net

Long-term studies are also necessary to fully elucidate the impact of this compound on specific outcomes, such as the long-term safety in the treatment of CAD, which is still being explored in ongoing clinical trials. nih.gov Collaborative efforts across international research institutions might facilitate large-scale trials shedding light on long-term impacts and uncovering new therapeutic possibilities. annerobsontrust.org.uk

Exploration of this compound in Other Inflammatory or Proliferative Disorders

This compound's anti-inflammatory and anti-proliferative properties make it a candidate for exploration in a range of other inflammatory and proliferative disorders beyond its currently established uses. Its ability to inhibit microtubule function, which is essential for cell division and migration, provides a rationale for its investigation in conditions characterized by excessive cell proliferation or inflammation. acc.orgnih.govannerobsontrust.org.ukijrpp.commdpi.com

Research is extending to conditions like peripheral artery disease (PAD), although real-world data in patients with PAD and gout has not yet provided conclusive evidence of a decrease in the risk of adverse cardiovascular or limb events. nih.gov The potential role of this compound in managing chronic inflammation in post-acute COVID-19 syndromes is also an area for future studies. medrxiv.org

Given its impact on inflammatory pathways, including the NLRP3 inflammasome, this compound's potential in other inflammatory-driven diseases is being considered. walshmedicalmedia.comacc.orgnih.govmdpi.com Furthermore, its anti-proliferative effects, particularly through the inhibition of tubulin polymerization, support its exploration in various cancers, as highlighted by research into hepatocellular carcinoma and the development of targeted delivery systems for cancer cells. mdpi.comwisdomlib.orgnih.govresearchgate.netresearchgate.net

Q & A

Basic: What analytical components are essential for assessing colchicine purity and stability in pharmaceutical research?

Answer: Standard analytical workflows include chromatographic peak detection (HPLC/UPLC), mass spectral peak picking (LC-MS), and impurity profiling to quantify degradation products. Data preprocessing steps (baseline correction, noise reduction) ensure reproducibility. Quantitative analysis requires calibration curves validated against certified reference materials. For stability studies, accelerated degradation experiments under varied pH/temperature conditions are paired with metabolomic data integration to identify degradation pathways .

Basic: How can single-factor experiments optimize this compound extraction from plant sources?

Answer: Single-factor testing evaluates isolated variables (e.g., ethanol concentration, extraction time) on yield. For example, ethanol concentrations between 50–70% and extraction times of 20–40 minutes are tested, with this compound quantified via UV-spectroscopy. This identifies preliminary ranges for advanced optimization methods like response surface methodology (RSM) .

Basic: What statistical methods are used to analyze this compound’s dose-dependent effects in plant polyploidy studies?

Answer: Randomized block designs with one-way ANOVA and post-hoc Duncan tests (α = 0.05) compare treatment groups. For example, this compound concentrations (0.025–0.8%) are tested on seed germination rates, with SPSS or R used for variance analysis.

Advanced: How does response surface methodology (RSM) improve this compound extraction efficiency?

Answer: RSM with Box-Behnken designs models interactions between variables (e.g., ethanol concentration, temperature). A quadratic regression equation predicts optimal conditions (e.g., 60% ethanol, 33 min, 50°C), validated via confirmatory experiments. Design-Expert® software calculates response maxima and interaction plots .

Advanced: How can researchers reconcile contradictory data on this compound’s concentration-dependent effects across plant species?

Answer: Discrepancies (e.g., reduced germination at 0.8% in Calendula vs. callus death at 0.1% in Echinochloa) require species-specific toxicity thresholds. Dose-response curves and LC50 calculations, paired with histochemical viability assays (e.g., TTC staining), clarify mechanisms.

Basic: What experimental designs validate this compound’s anti-inflammatory mechanisms in vitro?

Answer: Microtubule polymerization assays (spectrophotometry at 350 nm) quantify inhibition rates. Cell-based models (e.g., neutrophil chemotaxis) use IC50 calculations, while ELISA/Western blotting measures cytokine suppression (e.g., IL-1β, TNF-α) .

Advanced: How can multi-omics data integration address this compound stability challenges?

Answer: Combining LC-MS metabolomics (to identify degradation metabolites) with NMR structural analysis and transcriptomic profiling (e.g., oxidative stress pathways) validates degradation mechanisms. Machine learning tools (e.g., MetaboAnalyst) correlate stability with environmental factors .

Basic: What are key considerations for designing this compound clinical trials in cardiovascular diseases?

Answer: Double-blind, placebo-controlled RCTs with primary endpoints (e.g., cardiovascular mortality) require stratification by comorbidities. The LoDoCo trial design (0.5 mg/day, median follow-up 29 months) exemplifies dose standardization and endpoint selection .

Advanced: How do researchers analyze this compound’s efficacy in heterogeneous patient cohorts (e.g., PFAPA syndrome)?

Answer: Multivariable logistic regression adjusts for covariates (age, genetic mutations). ROC curves identify predictive biomarkers (e.g., CRP levels), while Kaplan-Meier analysis evaluates time-to-relapse. Exclusion criteria must address confounding treatments (e.g., prior tonsillectomy) .

Basic: What protocols ensure reproducibility in this compound-induced polyploidy studies?

Answer: Sterile in vitro cultures with MS media, this compound exposure (24–72 hours), and flow cytometry (ploidy verification) are standard. Survival rates and regeneration frequencies are tracked, with 0.05% this compound for 48 hours yielding optimal polyploidy (42.9%) in Echinochloa.

Advanced: How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing?

Answer: Non-linear mixed-effects modeling (NONMEM®) integrates plasma concentration-time profiles (Cmax, AUC) with neutrophil inhibition data. Bayesian forecasting tailors doses for renal-impaired patients, minimizing toxicity risks .

Basic: What metrics assess this compound’s impact on plant morphology in mutation studies?

Answer: Morphometric parameters (plant height, leaf area) are measured digitally (ImageJ®). For Matricaria chamomilla, 0.8% this compound reduces height by 28.7% versus controls, with Duncan tests confirming significance (p < 0.05).

Advanced: How do researchers validate this compound’s anti-fibrotic effects in hepatic cirrhosis models?

Answer: Histopathological scoring (Ishak scale) of liver biopsies quantifies collagen deposition. Hydroxyproline assays and RT-PCR for fibrogenic markers (e.g., TGF-β1) are paired with survival analysis (log-rank tests), as in 14-year RCTs showing 56% 10-year survival with this compound .

Basic: What methodologies detect this compound impurities in formulation stability studies?

Answer: Forced degradation (heat, light, oxidation) followed by LC-UV/LC-MS identifies impurities. Thresholds follow ICH Q3A guidelines, with mass spectral libraries (e.g., NIST) confirming structural identities .

Advanced: How can Bayesian adaptive trials improve this compound dose-finding in rare diseases?

Answer: Adaptive designs use real-time efficacy-toxicity trade-offs (e.g., escalation with overdose control). For familial Mediterranean fever, posterior probabilities guide dose adjustments, reducing sample size versus traditional RCTs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.